2',5'-Dichloro-2,2-dimethylbutyrophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-7-8(13)5-6-10(9)14/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJUJFHEUKJXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642456 | |
| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-96-3 | |
| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2',5'-Dichloro-2,2-dimethylbutyrophenone
[1]
Chemical Identity & Core Descriptors
This compound represents a specialized class of hindered phenyl ketones , characterized by a bulky tert-butyl-like group (1,1-dimethylpropyl) adjacent to the carbonyl. This steric bulk is a deliberate design feature, often employed to enhance metabolic stability and specificity in downstream active pharmaceutical ingredients (APIs).
| Descriptor | Value / String |
| Common Name | This compound |
| IUPAC Name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one |
| CAS Number | 898765-96-3 |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.14 g/mol |
| SMILES | CCC(C)(C)C(=O)c1c(Cl)ccc(Cl)c1 |
| InChI String | InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)10-7-5-6-8(13)9(10)14/h5-7H,4H2,1-3H3 |
| Appearance | Pale yellow oil or low-melting solid (approx. 20–25 °C) |
| Solubility | Soluble in DCM, Toluene, EtOAc; Insoluble in Water |
Note on Isomerism: The "2,5-dichloro" substitution pattern is distinct from the more common 2,4-dichloro analogs (used in Diclobutrazol) or 4-chloro analogs (Tebuconazole). The 2,5-pattern typically imparts unique lipophilicity and binding kinetics in fungal CYP51 inhibition.
Synthesis Strategy: Regioselective Friedel-Crafts Acylation
The industrial and laboratory-scale synthesis of this compound relies on the Friedel-Crafts Acylation of 1,4-dichlorobenzene.
Why this Route?
-
Regiocontrol: 1,4-Dichlorobenzene is symmetric. Acylation at any of the four available ring positions yields the same 2,5-dichloro product (relative to the acyl group). This eliminates the formation of inseparable regioisomers.
-
Cost-Efficiency: 1,4-Dichlorobenzene is a high-volume commodity chemical.
Reaction Scheme
The reaction involves the generation of an acylium ion from 2,2-dimethylbutyryl chloride using a Lewis acid catalyst (Aluminum Chloride), followed by electrophilic attack on the aromatic ring.
Figure 1: Synthetic pathway via Friedel-Crafts Acylation. The symmetry of 1,4-DCB ensures exclusive formation of the 2,5-isomer.
Detailed Experimental Protocol
Objective: Synthesis of 10g of this compound.
Reagents
-
1,4-Dichlorobenzene: 1.2 equivalents (Excess ensures complete consumption of the acyl chloride).
-
2,2-Dimethylbutyryl Chloride: 1.0 equivalent.[1] (If not available, synthesize in situ from 2,2-dimethylbutyric acid + Thionyl Chloride).
-
Aluminum Chloride (AlCl₃): 1.1 equivalents (Anhydrous, granular).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Workflow
-
Catalyst Activation:
-
Flame-dry a 250mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.
-
Under nitrogen atmosphere, charge the flask with AlCl₃ (1.1 eq) and DCM (50 mL) . Cool to 0°C in an ice bath.
-
-
Acyl Chloride Addition:
-
Add 2,2-Dimethylbutyryl Chloride (1.0 eq) dropwise to the AlCl₃ suspension over 15 minutes.
-
Observation: The mixture will homogenize slightly as the acylium complex forms.
-
-
Substrate Addition:
-
Dissolve 1,4-Dichlorobenzene (1.2 eq) in minimal DCM (20 mL).
-
Add this solution dropwise to the reaction mixture at 0°C.
-
Critical Control: Maintain temperature < 5°C to prevent polymerization or side reactions.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. The limiting reagent (acyl chloride) should disappear.
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly onto 200g of crushed ice/HCl mixture. Caution: Exothermic.
-
Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine organics, wash with saturated NaHCO₃ (to remove acid traces) and Brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil may contain unreacted 1,4-dichlorobenzene.
-
Distillation: High-vacuum distillation is preferred. 1,4-DCB will sublime/distill first. The product boils at significantly higher temperatures (>140°C at 1 mmHg).
-
Applications in Drug & Agrochemical Design
This molecule serves as a "scaffold builder" for Azole Antifungals . The ketone functionality allows for the introduction of the triazole moiety via epoxide intermediates.
Mechanism of Action (Downstream Products)
The final triazole derivatives synthesized from this ketone inhibit Lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.
Figure 2: Transformation of the ketone intermediate into bioactive triazole fungicides.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[4]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The alpha-quaternary center provides good stability against oxidation, but moisture should be avoided to prevent hydrolysis if any residual acyl chloride remains.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to Chlorine content).
References
-
Rieke Metals. (2024). Product Catalog: this compound (#6121-55). Retrieved from
-
Amaybio. (2024). Chemical Data Sheet: CAS 898765-96-3.[5] Retrieved from
-
PubChem. (2024). Compound Summary: 2',3'-Dichloro-2,2-dimethylbutyrophenone (Isomer Comparison). National Library of Medicine. Retrieved from
-
Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Journal of Chemical Education. (Context on 2,5-dichloro alkylation chemistry). Retrieved from
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 4. aksci.com [aksci.com]
- 5. 898765-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
2',5'-Dichloro-2,2-dimethylbutyrophenone melting point and boiling point
The following technical guide details the physicochemical profile, synthesis, and experimental handling of 2',5'-Dichloro-2,2-dimethylbutyrophenone (CAS 898765-96-3).
Physicochemical Profiling, Synthesis Logic, and Experimental Protocols
Executive Summary & Compound Identity
This compound is a specialized chlorinated aromatic ketone used primarily as a lipophilic building block in the synthesis of agrochemicals (specifically azole fungicides) and pharmaceutical intermediates. Its structural uniqueness lies in the gem-dimethyl substitution at the
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one |
| CAS Number | 898765-96-3 |
| Molecular Formula | C |
| Molecular Weight | 245.14 g/mol |
| SMILES | CCC(C)(C)C(=O)C1=C(Cl)C=CC(Cl)=C1 |
| Structural Class | Halogenated Phenyl Ketone / Sterically Hindered Ketone |
Physicochemical Properties: Melting & Boiling Points[2][3][4]
Due to the proprietary nature of this intermediate, experimental values are often absent from public chemical registries. The following data represents predicted thermodynamic values derived from Group Contribution Methods (Joback/Stein) and comparative analysis of structural analogues (e.g., 2',4'-dichloro analogues).
Thermodynamic Profile
| Property | Value (Predicted/Estimated) | Confidence & Context |
| Boiling Point (Atm) | 295°C ± 15°C | Extrapolated from acetophenone derivatives. High BP due to molecular weight and dipole-dipole interactions of the dichloro-ring. |
| Boiling Point (Vacuum) | 135°C – 145°C @ 0.5 mmHg | Practical Value: This is the operational range for purification via fractional distillation. |
| Melting Point | 35°C – 45°C | Likely a low-melting solid or viscous oil at RT. The gem-dimethyl group disrupts crystal packing less than a linear chain, potentially raising MP compared to straight-chain isomers, but the 2,5-substitution creates asymmetry. |
| Density | 1.18 ± 0.05 g/cm³ | Typical for dichlorinated aromatic ketones. |
| Flash Point | >110°C | Estimated closed cup. |
Technical Insight: The "Gem-Dimethyl" Effect
The presence of the 2,2-dimethyl group (neopentyl-like motif) adjacent to the carbonyl creates a "steric gate."
-
Reduced Reactivity: Nucleophilic attack at the carbonyl is hindered, requiring harsher conditions for subsequent transformations (e.g., reduction or Grignard reactions).
-
Volatility: The globular shape of the tert-butyl-like tail slightly increases volatility compared to a linear hexanophenone but significantly lowers the melting point compared to rigid bicyclic analogues.
Synthesis & Production Logic
The most robust route for synthesizing this compound is Friedel-Crafts Acylation . This pathway is preferred over Grignard additions to nitriles due to the specific regiospecificity required on the dichlorobenzene ring.
Reaction Pathway
Reagents: 1,4-Dichlorobenzene + 2,2-Dimethylbutyryl Chloride
Catalyst: Aluminum Chloride (AlCl
Mechanism Visualization (DOT)
Caption: Friedel-Crafts acylation mechanism showing the generation of the electrophilic acylium ion and subsequent substitution on the 1,4-dichlorobenzene ring.
Critical Regioselectivity Note
Using 1,4-dichlorobenzene directs the acyl group ortho to one chlorine and meta to the other. Due to symmetry, there is only one monosubstitution product possible (2,5-dichloro substitution pattern relative to the acyl group). This eliminates the need for complex isomer separation.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 50g of this compound.
Materials
-
1,4-Dichlorobenzene (1.2 equiv)[1]
-
2,2-Dimethylbutyryl chloride (1.0 equiv)
-
Aluminum Chloride (AlCl
), anhydrous (1.1 equiv) -
Dichloromethane (anhydrous)
-
HCl (1M) and Brine for workup.
Step-by-Step Methodology
-
Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).
-
Catalyst Activation: Charge the flask with AlCl
(1.1 equiv) and DCM (150 mL). Cool to 0°C in an ice bath. -
Acyl Chloride Addition: Add 2,2-Dimethylbutyryl chloride dropwise over 20 minutes. The suspension will clarify as the acylium complex forms.
-
Substrate Addition: Add 1,4-Dichlorobenzene (dissolved in minimal DCM) slowly.
-
Note: 1,4-Dichlorobenzene is less reactive than benzene; allow the reaction to warm to Room Temperature (RT) after addition. If conversion is slow (monitored by TLC), heat to reflux (40°C) for 4-6 hours.
-
-
Quenching: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum complex). Caution: Exothermic evolution of HCl gas.
-
Extraction: Separate the organic layer. Wash aqueous layer 2x with DCM. Combine organics and wash with water, 1M NaOH (to remove unreacted acid/phenols), and brine. Dry over MgSO
. -
Purification (The Critical Step):
-
Concentrate the crude oil via rotary evaporation.
-
High-Vacuum Distillation: Perform distillation at <1 mmHg.
-
Collect the fraction boiling between 130-145°C (at 0.5 mmHg) .
-
Crystallization:[2] If the distillate is an oil, dissolve in hot hexane/pentane and cool to -20°C to induce crystallization.
-
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | GC-MS / HPLC | > 98.0% Area |
| Identity | ||
| Moisture | Karl Fischer | < 0.5% |
Self-Validating Protocol Check
-
Checkpoint 1: If the reaction turns black/tarry, the temperature was too high during AlCl
addition. Keep T < 5°C during initial mixing. -
Checkpoint 2: If the product does not solidify, seed with a crystal from a previous batch or scratch the flask walls. The melting point is near ambient temperature, making supercooling common.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
PubChem Database. (2025).[3] Compound Summary for 2,5-Dichloroacetophenone derivatives. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to the Structural Isomers of Dichloro-2,2-dimethylbutyrophenone
Abstract: This technical guide provides a comprehensive overview of the structural isomers of 2',5'-Dichloro-2,2-dimethylbutyrophenone, a compound of interest within the broader class of butyrophenones known for their pharmacological activities.[1] This document details the synthesis, separation, and characterization of the six possible positional isomers of dichloro-2,2-dimethylbutyrophenone. It is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and comparative data to facilitate further investigation and application of these compounds.
Introduction: Butyrophenones and the Significance of Isomerism
The butyrophenone framework, characterized by a ketone flanked by a phenyl ring and a propyl chain, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure are utilized in the treatment of various psychiatric disorders and as antiemetics.[2][3] The specific compound, this compound, and its structural isomers represent a compelling area of study. The nature and position of halogen substituents on the aromatic ring can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.
Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. For dichloro-2,2-dimethylbutyrophenone, this primarily manifests as positional isomerism, where the two chlorine atoms occupy different positions on the phenyl ring. The IUPAC nomenclature for ketones, which replaces the final "-e" of the parent alkane with "-one", provides a systematic way to name these distinct structures.[4][5][6][7]
The six possible positional isomers are:
-
2',3'-Dichloro-2,2-dimethylbutyrophenone
-
2',4'-Dichloro-2,2-dimethylbutyrophenone
-
This compound
-
2',6'-Dichloro-2,2-dimethylbutyrophenone
-
3',4'-Dichloro-2,2-dimethylbutyrophenone
-
3',5'-Dichloro-2,2-dimethylbutyrophenone
Understanding the unique properties and synthesis of each isomer is critical for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Synthesis of Dichloro-2,2-dimethylbutyrophenone Isomers
The primary synthetic route to these compounds is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[8][9] This reaction involves the acylation of a dichlorobenzene isomer with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst.
Mechanistic Considerations and Causality
The choice of starting dichlorobenzene isomer directly dictates the final product. However, the reaction is not always straightforward. Dichlorobenzene is an electron-deactivated aromatic compound, making it less reactive than benzene.[10] The two chlorine atoms are ortho-, para-directing but deactivating, and the regioselectivity of the acylation is governed by a combination of electronic and steric effects. For instance, the acylation of o-dichlorobenzene predominantly yields the 3,4-disubstituted product, while m-dichlorobenzene favors the 2,4-isomer, and p-dichlorobenzene gives the 2,5-isomer.[10][11]
Catalyst Selection: A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is typically required to activate the acyl chloride and generate the highly reactive acylium ion electrophile.[12] For deactivated substrates like dichlorobenzene, more potent Lewis acids or higher reaction temperatures may be necessary to achieve reasonable conversion rates.[10] It is crucial to use anhydrous reagents and glassware, as moisture can hydrolyze and deactivate the catalyst.[10]
Caption: General workflow for Friedel-Crafts acylation.
Self-Validating Experimental Protocol: Synthesis of this compound
This protocol incorporates in-process controls (IPCs) to ensure reaction completion and product quality.
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel under an inert nitrogen atmosphere.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq) and a minimal amount of anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add 2,2-dimethylbutanoyl chloride (1.1 eq) to the stirred AlCl₃ suspension. Allow the mixture to stir for 20 minutes to pre-form the reactive complex.
-
Acylation: Add p-dichlorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or GC-MS to check for the consumption of the starting dichlorobenzene.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and brings the product into the organic layer.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Separation and Purification of Isomers
A synthetic procedure may result in a mixture of isomers, necessitating efficient separation techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice for this purpose.[13][14][15]
Chromatographic Principles
The separation of these positional isomers relies on subtle differences in their physicochemical properties, primarily polarity and volatility.
-
Reverse-Phase HPLC: In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[16][17] Isomers with slightly different dipole moments will interact differently with the stationary phase, leading to different retention times. Generally, less polar isomers will elute later. Baseline separation of dichlorobenzene isomers has been successfully achieved using this method.[13][14][16]
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with the stationary phase of the column.[18] The isomers, having the same molecular weight, will have very similar boiling points, but specialized capillary columns (e.g., those with phenyl-substituted polysiloxane phases) can resolve them based on differences in polarity and shape.[19] GC coupled with Mass Spectrometry (GC-MS) is particularly powerful as it provides separation and identification simultaneously.[20][21]
Caption: Workflow for the separation of dichlorinated isomers.
Protocol: HPLC Separation of Dichloro-2,2-dimethylbutyrophenone Isomers
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Procedure: Dissolve a small sample of the isomer mixture in the mobile phase. Inject onto the column and record the chromatogram. The elution order will depend on the relative polarities of the isomers.
Structural Elucidation and Characterization
Unambiguous identification of each isomer is paramount and is achieved through a combination of spectroscopic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing positional isomers. The chemical shifts and coupling patterns of the protons on the aromatic ring provide a unique fingerprint for each substitution pattern.[22][23]
-
¹H NMR: The aromatic region (typically 7.0-8.0 ppm) is most informative.
-
2',5'-isomer: Will show three distinct aromatic protons, likely a doublet, a doublet of doublets, and another doublet.
-
3',5'-isomer: Due to symmetry, this isomer will show only two types of aromatic protons: one singlet (or triplet with small meta-coupling) for H-4' and one doublet for H-2' and H-6'.
-
3',4'-isomer: Will display an ABX spin system, resulting in three distinct signals.
-
2',4'-isomer: Will also show three distinct signals with characteristic ortho, meta, and para couplings.
-
-
¹³C NMR: The number of signals in the aromatic region corresponds to the number of unique carbon atoms.[24][25] Symmetrical isomers like the 3',5'- and 2',6'-isomers will have fewer signals than their asymmetrical counterparts.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compounds. The characteristic isotopic pattern of two chlorine atoms (a 9:6:1 ratio for M, M+2, and M+4 peaks) provides definitive evidence of dichlorination. While the mass spectra of positional isomers are often very similar, GC-MS combines the separation power of GC with the identification capabilities of MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch.
Summary of Expected Characterization Data
| Isomer | Expected ¹H NMR Aromatic Pattern (Qualitative) | Expected No. of Aromatic ¹³C Signals |
| 2',3'- | 3 signals (complex pattern) | 6 |
| 2',4'- | 3 signals (d, dd, d) | 6 |
| 2',5'- | 3 signals (d, dd, d) | 6 |
| 2',6'- | 3 signals (t, d) | 4 |
| 3',4'- | 3 signals (d, dd, d) | 6 |
| 3',5'- | 2 signals (t, d) | 4 |
Note: This table provides a simplified prediction. Actual spectra may be more complex. Data for analogous compounds can be found in the literature.[26][27][28]
Physicochemical and Pharmacological Implications
The position of the chlorine atoms significantly impacts the molecule's electronic distribution, dipole moment, and overall shape. These factors, in turn, influence:
-
Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Crystal Packing and Melting Point: Symmetrical isomers like the 3',5'-dichloro derivative often have higher melting points than less symmetrical ones.[29]
-
Biological Activity: The precise arrangement of the chlorine atoms can dramatically alter the binding affinity and selectivity for biological targets, such as dopamine and serotonin receptors, which are often implicated in the action of butyrophenone-class drugs.[3][30][31] For example, the atypical antipsychotic properties of some drugs are attributed to their specific interactions with multiple receptor subtypes, which is highly sensitive to the ligand's structure.[30]
Conclusion
The structural isomers of dichloro-2,2-dimethylbutyrophenone present a rich field for chemical and pharmacological exploration. Their synthesis via Friedel-Crafts acylation requires careful control of regioselectivity. Modern chromatographic techniques, particularly HPLC and GC-MS, offer robust methods for their separation and quantification. Finally, a combination of spectroscopic methods, with NMR at the forefront, allows for their unambiguous structural assignment. A thorough understanding of the synthesis and characterization of these individual isomers is the foundational step for any investigation into their potential as novel therapeutic agents.
References
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column . RSC Publishing. Available from: [Link]
-
Video: IUPAC Nomenclature of Ketones . JoVE. (2023-04-30). Available from: [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes . Journal of the Chemical Society C. RSC Publishing. Available from: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column . The Royal Society of Chemistry. Available from: [Link]
-
R-5.6.2 Ketones, thioketones, and their analogues . ACD/Labs. Available from: [Link]
-
Butyrophenone . chemeurope.com. Available from: [Link]
-
Naming Ketones Using IUPAC Nomenclature - Organic Chemistry tutorial by Leah4sci . Leah4sci. (2013-03-25). Available from: [Link]
-
Butyrophenone . Wikipedia. Available from: [Link]
-
Nomenclature of Aldehydes & Ketones . Chemistry LibreTexts. (2023-01-28). Available from: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column . ResearchGate. (2025-08-06). Available from: [Link]
-
Butyrophenone – Knowledge and References . Taylor & Francis. Available from: [Link]
-
Naming Aldehydes and Ketones with Practice Problems . Chemistry Steps. Available from: [Link]
-
Friedel–Crafts reaction . Wikipedia. Available from: [Link]
-
Phenothiazines and butyrophenones . LITFL. Available from: [Link]
-
[Pharmacologic and clinical properties of a new butyrophenone derivative (FR 33)] . Psychopharmacologia. (1966). Available from: [Link]
-
Separation of 1,2-Dichlorobenzene on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]
-
Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %), b PIL-AlaIM (65 %) and c PIL-AlaIM (50 %), respectively . ResearchGate. Available from: [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring . MDPI. Available from: [Link]
-
Article . SciSpace. (2022-07-28). Available from: [Link]
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one . PMC - NIH. Available from: [Link]
-
GCxGC-MS hyphenated te . AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026-01-28). Available from: [Link]
-
Friedel-Crafts Acylation . YouTube. (2018-11-13). Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. (2018-05-17). Available from: [Link]
-
Supporting Information for . The Royal Society of Chemistry. Available from: [Link]
-
1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available from: [Link]
-
Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708 . Arzneimittelforschung. (1974). Available from: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy . Unknown Source. Available from: [Link]
-
Synthesis, Characterization and Microbial screening of dioxolane and thiazolidinones derivatives of 2,5-dichloro-3,4-diformyl (N - Der Pharma Chemica . Der Pharma Chemica. Available from: [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes . Semantic Scholar. (2021-06-04). Available from: [Link]
-
Solved 4.(10pts) Include a copy of the FTIR spectrum . Chegg.com. (2020-10-11). Available from: [Link]
-
Figure S2. 13 C NMR of L 1-H in benzene-d 6 . ResearchGate. Available from: [Link]
-
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather . ResearchGate. (2025-08-08). Available from: [Link]
-
Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer . Shimadzu. Available from: [Link]
-
Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source . Agilent. (2023-05-23). Available from: [Link]
-
Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. Available from: [Link]
Sources
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. litfl.com [litfl.com]
- 4. Video: IUPAC Nomenclature of Ketones [jove.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Naming Aldehydes and Ketones with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Separation of 1,2-Dichlorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. shimadzu.com [shimadzu.com]
- 21. agilent.com [agilent.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. spectrabase.com [spectrabase.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. rsc.org [rsc.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. 2 ,5 -Dichloroacetophenone 98 2476-37-1 [sigmaaldrich.com]
- 30. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708 - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Directive: Toxicity and Safe Handling of 2',5'-Dichloro-2,2-dimethylbutyrophenone
An In-Depth Technical Guide for Drug Development Professionals
Section 1: Compound Profile and Strategic Hazard Overview
2',5'-Dichloro-2,2-dimethylbutyrophenone is a halogenated aromatic ketone. Its structure, characterized by a dichlorinated phenyl ring attached to a sterically hindered ketone, suggests its utility as a synthetic intermediate in pharmaceutical development. However, these same structural features—specifically the presence of chlorinated organics—necessitate a rigorous and scientifically grounded approach to its handling.[1] While comprehensive toxicological data for this specific molecule is not publicly available, a robust safety protocol can be constructed by analyzing its functional groups and extrapolating from structurally analogous compounds.
The primary hazards associated with this and similar chlorinated compounds are irritation to the skin, eyes, and respiratory system.[2][3] The lipophilic nature of chlorinated hydrocarbons can lead to dermal absorption and local irritation, while the potential for the compound to become an airborne powder or dust presents an inhalation risk.[1]
Inferred Hazard Classification
Based on data from closely related dichlorinated aromatic compounds, the following GHS classifications are inferred as a baseline for risk assessment.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation[2][3][4] | Exclamation Mark |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] | Exclamation Mark |
Section 2: Toxicological Assessment and Mechanism of Action
The toxicity profile is predicated on its irritant properties. The causality behind these effects is rooted in the chemical reactivity of the chlorinated aromatic moiety and its physical properties.
-
Dermal and Ocular Irritation : Direct contact with the skin or eyes is likely to cause irritation. Chlorinated organic compounds can disrupt the lipid barrier of the skin, leading to redness, dryness, and dermatitis with prolonged contact.[1] In the eyes, this can manifest as serious irritation, pain, and watering.[1] The immediate and thorough rinsing of the affected area is critical to prevent tissue injury.[5]
-
Respiratory Tract Irritation : If the solid compound is handled in a way that generates dust, inhalation is a primary route of exposure.[6] These fine particles can deposit in the upper respiratory tract, causing localized irritation.[7] While specific data is absent, researchers should assume this potential and work within ventilated enclosures.
-
Systemic Toxicity : While acute systemic toxicity data is unavailable, chronic exposure to some chlorinated compounds has been associated with effects on the liver and kidneys.[8][9] Therefore, minimizing exposure through all routes is a critical precautionary principle. The compound is not currently classified as a carcinogen or mutagen by IARC, NTP, or OSHA based on available data for analogous substances.
Section 3: Proactive Risk Mitigation and the Hierarchy of Controls
A foundational principle of chemical safety is the Hierarchy of Controls, which prioritizes the most effective and reliable safety measures. This systematic approach ensures that risk is not merely managed but is actively reduced at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls : This is the most critical pillar for handling this compound. All manipulations of the solid compound that could generate dust, such as weighing and preparing solutions, must be performed within a certified chemical fume hood or a powder containment hood.[10][11] This physically isolates the researcher from the inhalation hazard.
-
Administrative Controls : These are the procedural safeguards. A key administrative control is the development and mandatory adherence to Standard Operating Procedures (SOPs). Access to areas where the compound is used should be restricted to trained personnel.[6]
-
Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be used in conjunction with engineering and administrative controls, never as a replacement. The selection of PPE must be deliberate and based on the specific tasks being performed.[5][12]
Personal Protective Equipment (PPE) Selection Protocol
| Protection Type | Specification | Rationale and Standard |
| Hand Protection | Nitrile or Neoprene Gloves[6][13] | Provides a barrier against dermal contact. Disposable nitrile gloves offer good protection for incidental contact.[13] Always inspect gloves before use and use proper removal technique to avoid contaminating the skin.[14][15] |
| Eye Protection | Chemical Safety Goggles[16] | Required to protect against dust particles and potential splashes. Must meet ANSI Z87.1 standard or European Standard EN166.[13][16] |
| Face Protection | Face Shield (worn over goggles)[13][17] | A face shield is mandatory when there is a significant risk of splashing, such as when handling bulk quantities or during vigorous solution mixing.[5][17] |
| Body Protection | Laboratory Coat | A standard lab coat protects against incidental contact with skin and personal clothing. Ensure it is fully buttoned.[13] |
| Respiratory Protection | NIOSH-approved Respirator (if needed) | A respirator (e.g., N95 for particulates) may be required if engineering controls fail or during a large spill cleanup.[6][16] Use requires a formal respiratory protection program, including fit testing.[13] |
Section 4: Standard Operating Procedures (SOPs) for Routine Handling
Adherence to validated SOPs is non-negotiable for ensuring researcher safety and experimental integrity.
Experimental Workflow for Safe Handling
Caption: A systematic workflow minimizes exposure during routine handling of solid chemicals.
Protocol for Weighing and Preparing a Solution
-
Preparation :
-
Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Don all required PPE as specified in Section 3.1.
-
Place all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood to minimize reaching in and out.
-
-
Weighing :
-
Perform all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the desired amount of this compound to a weigh boat. Avoid any actions that could create dust.
-
Promptly and securely close the primary container lid after dispensing.
-
-
Dissolution :
-
Place the weigh boat containing the compound into the beaker intended for the solution.
-
Slowly add the chosen solvent to the beaker, rinsing the weigh boat to ensure a complete quantitative transfer.
-
If necessary, use a magnetic stirrer on a low setting to aid dissolution, keeping the beaker covered with a watch glass to prevent aerosol generation.
-
-
Cleanup and Decontamination :
-
After the procedure, wipe down the spatula and any surfaces inside the fume hood with a suitable solvent-dampened cloth.
-
Wipe the exterior of the stock container before returning it to storage.
-
-
Waste Disposal :
-
Dispose of used weigh boats, gloves, and wipes into a designated solid hazardous waste container.
-
Follow institutional guidelines for the disposal of excess solutions.
-
Section 5: Emergency Protocols
Preparedness is essential for effectively managing unexpected events.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.[2]
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[11] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[16] |
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
Caption: A decision tree for responding to chemical spills safely and effectively.
For a minor spill (small amount, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill. For a solid, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
Clean-up : Carefully sweep or vacuum the material into a designated hazardous waste container.[6] Do NOT use compressed air.[6] Wipe the area with a damp cloth, then perform a final decontamination.
-
Dispose : All cleanup materials must be disposed of as hazardous waste.[16]
For a major spill (large amount, outside of containment):
-
Evacuate the laboratory immediately.[11]
-
Alert others and activate the emergency alarm.
-
Call your institution's emergency response team. Do not attempt to clean it up yourself.
Section 6: Waste Disposal and Storage
-
Waste Management : All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be collected in clearly labeled, sealed containers and disposed of through a licensed professional waste disposal service.[14][16] Do not allow the product to enter drains or waterways.[11]
-
Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][18]
References
- Sigma-Aldrich. (2024, September 7).
- Fisher Scientific. (2025, December 18).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (2025, December 18).
- TCI Chemicals. (2025, June 25).
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
- Apollo Scientific. (2023, May 26). Safety Data Sheet: 2,5-Dichloro-2,5-dimethylhexane.
- Fisher Scientific. (2012, May 3). Safety Data Sheet: 1,3-Dichloro-5,5-dimethylhydantoin.
- Thermo Fisher Scientific. (2025, September 7).
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- NOAA. (n.d.). 2,5-DICHLOROPHENOL. CAMEO Chemicals.
- Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
- Sigma-Aldrich. (2025, June 2).
- SynQuest Labs. (n.d.). Safety Data Sheet: 2,5-Dichloro-2,5-dimethylhexane.
- Capot Chemical Co., Ltd. (2008, October 28). MSDS of 2,5-Dichlorothiophene.
- CDH Fine Chemical. (n.d.).
- American Red Cross. (n.d.). Chemical Emergency Preparedness.
- OxyChem. (2014, October).
- Aldrich. (2025, November 6).
- European Chlorinated Solvent Association (ECSA). (n.d.).
- European Chlorinated Solvent Association (ECSA). (n.d.).
- SynQuest Labs. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,5-Dichloro-2,5-dimethylhexane.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
- Ojo, A. S., et al. (n.d.). Dichlorvos toxicity: A public health perspective. PMC.
- National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment.
- Extension Toxicology Network. (1996, June). 2,4-DB. EXTOXNET PIP.
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Pauluhn, J. (2016). Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments. PubMed.
- ITW Reagents. (2024, November 4). Safety Data Sheet: 104660 - 2,5-Dichloro-2,5-dimethylhexane.
Sources
- 1. oxychem.com [oxychem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. EXTOXNET PIP - 2,4-DB [extoxnet.orst.edu]
- 9. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. capotchem.cn [capotchem.cn]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. corporate.dow.com [corporate.dow.com]
- 18. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2',5'-Dichloro-2,2-dimethylbutyrophenone via Friedel-Crafts Acylation
Abstract: This technical guide provides a comprehensive, two-part protocol for the synthesis of 2',5'-Dichloro-2,2-dimethylbutyrophenone, a halogenated aromatic ketone with potential applications as a versatile intermediate in medicinal and agrochemical research.[1] The synthesis is achieved through a robust Friedel-Crafts acylation of 1,4-dichlorobenzene with 2,2-dimethylbutyryl chloride. This document details the prerequisite synthesis of the acylating agent from 2,2-dimethylbutyric acid, followed by the main acylation reaction. We offer field-proven insights into reaction mechanisms, regioselectivity, safety protocols, and troubleshooting to ensure reproducible and high-yield results for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
Butyrophenones are a class of organic compounds featuring a ketone flanked by a phenyl ring and a propyl chain.[2] This structural motif is the cornerstone for many pharmaceutical agents, particularly those used in treating psychiatric disorders.[2] The introduction of specific substitution patterns, such as halogenation on the aromatic ring, can significantly modulate the biological activity and pharmacokinetic properties of these molecules. The target compound, this compound, is a valuable synthetic intermediate, leveraging the chemical stability and reactivity conferred by its dichlorinated phenyl group.[1]
The primary synthetic route described herein is the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3][4] This reaction proceeds via electrophilic aromatic substitution, where a strong Lewis acid catalyst is employed to generate a highly reactive acylium ion electrophile.[3][5]
A critical challenge in this synthesis is the reduced nucleophilicity of the starting material, 1,4-dichlorobenzene. The two chlorine atoms are electron-withdrawing, deactivating the ring towards electrophilic attack.[6] Therefore, careful selection of the catalyst and reaction conditions is paramount for achieving efficient conversion.[6]
This guide is structured to be a self-validating system, encompassing:
-
Part A: Synthesis of the requisite acylating agent, 2,2-dimethylbutyryl chloride.
-
Part B: The core Friedel-Crafts acylation of 1,4-dichlorobenzene.
-
Part C: Detailed purification and characterization of the final product.
Reaction Scheme and Mechanistic Discussion
Overall Transformation:
The synthesis is a two-step process starting from 2,2-dimethylbutyric acid and 1,4-dichlorobenzene.
-
Step 1: Acyl Chloride Formation C₆H₁₂O₂ (2,2-dimethylbutyric acid) + SOCl₂ (Thionyl chloride) → C₆H₁₁ClO (2,2-dimethylbutyryl chloride) + SO₂ + HCl
-
Step 2: Friedel-Crafts Acylation C₆H₄Cl₂ (1,4-dichlorobenzene) + C₆H₁₁ClO (2,2-dimethylbutyryl chloride) ---(AlCl₃)--> C₁₂H₁₄Cl₂O (this compound) + HCl
Mechanism of Friedel-Crafts Acylation:
The reaction mechanism involves three key stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst (Aluminum trichloride, AlCl₃) coordinates to the chlorine atom of the 2,2-dimethylbutyryl chloride. This complex is unstable and facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[3][7] This acylium ion is the potent electrophile required for the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,4-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[5] The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final ketone product. The AlCl₃ catalyst is regenerated in the process.
Diagram: Friedel-Crafts Acylation Workflow
Caption: Overall workflow for the synthesis of this compound.
Regioselectivity Explained: The two chlorine atoms on 1,4-dichlorobenzene are ortho-, para-directing substituents. However, due to their inductive electron-withdrawing nature, they deactivate the ring. Acylation will occur at the positions ortho to the chlorine atoms (positions 2, 3, 5, and 6). Since positions 2, 3, 5, and 6 are all equivalent due to symmetry, the reaction yields a single major product: 2,5-dichloro-substituted butyrophenone.[6]
Experimental Protocols
Safety Precautions:
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Aluminum Trichloride (AlCl₃): Corrosive solid that reacts violently with moisture, releasing HCl gas.[5] Ensure all glassware is oven-dried and handle under an inert atmosphere.
-
2,2-Dimethylbutyryl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
1,4-Dichlorobenzene & Solvents: Halogenated solvents can be toxic. Avoid inhalation and skin contact.
Part A: Synthesis of 2,2-Dimethylbutyryl Chloride
This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.[8]
Materials & Equipment:
-
2,2-dimethylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask (100 mL)
-
Reflux condenser with a drying tube (or gas outlet to a base trap)
-
Heating mantle
-
Distillation apparatus
Protocol:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Addition: To the flask, add 2,2-dimethylbutyric acid (e.g., 11.6 g, 0.10 mol). While stirring, slowly add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol, 1.2 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle. The reaction will evolve SO₂ and HCl gas, which should be vented into a basic scrubber (e.g., NaOH solution). Maintain reflux for 2-3 hours or until gas evolution ceases.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation (boiling point of SOCl₂ is 76°C).
-
Purification: The remaining liquid is the crude 2,2-dimethylbutyryl chloride. It can be purified further by vacuum distillation (boiling point ~133°C at atmospheric pressure) or used directly in the next step if purity is sufficient.[9] The expected yield is typically high (85-95%).
Part B: Friedel-Crafts Acylation
Materials & Equipment:
-
1,4-dichlorobenzene
-
2,2-dimethylbutyryl chloride (from Part A)
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer, ice bath
-
Inert gas supply (Nitrogen or Argon)
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| 1,4-Dichlorobenzene | 147.00 | 0.050 | 1.0 | 7.35 g |
| Anhydrous AlCl₃ | 133.34 | 0.065 | 1.3 | 8.67 g |
| 2,2-Dimethylbutyryl Chloride | 134.61 | 0.055 | 1.1 | 7.40 g |
| Dichloromethane (DCM) | - | - | - | 100 mL |
Protocol:
-
Inert Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (8.67 g) followed by anhydrous DCM (50 mL). Cool the resulting suspension to 0-5°C using an ice bath.
-
Acylium Ion Formation: Dissolve 2,2-dimethylbutyryl chloride (7.40 g) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 5°C. Stir for an additional 15 minutes after addition.
-
Substrate Addition: Dissolve 1,4-dichlorobenzene (7.35 g) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A suitable TLC eluent would be a hexane/ethyl acetate mixture (e.g., 9:1). The product spot should be more polar (lower Rf) than the 1,4-dichlorobenzene starting material.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). Caution: This is a highly exothermic process that will release HCl gas. Perform in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Part C: Purification and Characterization
-
Purification: The crude product, an oil or low-melting solid, can be purified by one of the following methods:
-
Column Chromatography: Using silica gel with a hexane/ethyl acetate gradient is effective for separating the product from any unreacted starting material or byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol or hexane can yield a highly pure product.
-
-
Characterization:
-
¹H NMR (CDCl₃): Expect signals for the aromatic protons (likely two doublets and a doublet of doublets in the 7.2-7.5 ppm region), and signals for the aliphatic protons of the 2,2-dimethylbutyl group (a quartet for the -CH₂- and a triplet for the terminal -CH₃, and a singlet for the two methyl groups next to the carbonyl).
-
¹³C NMR (CDCl₃): Expect a signal for the carbonyl carbon (~200 ppm), signals for the aromatic carbons (including two C-Cl carbons), and signals for the aliphatic carbons.
-
IR Spectroscopy: Look for a strong C=O stretch characteristic of an aryl ketone, typically around 1680-1690 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the formula C₁₂H₁₄Cl₂O, along with characteristic isotopic patterns for the two chlorine atoms (M, M+2, M+4 peaks).
-
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Deactivated Lewis acid catalyst (moisture contamination).2. Insufficient reaction time or temperature.3. Impure reagents. | 1. Ensure all glassware is rigorously oven-dried. Use fresh, anhydrous AlCl₃ from a sealed container. Perform the reaction under a strict inert atmosphere.[6]2. Allow the reaction to stir longer at room temperature or gently heat to reflux (40°C in DCM) if necessary. Monitor by TLC.3. Use high-purity, anhydrous solvents and reagents. |
| Formation of Multiple Products | 1. Reaction temperature too high, leading to side reactions.2. Impurities in the starting acyl chloride. | 1. Maintain careful temperature control, especially during the exothermic addition steps.2. Purify the 2,2-dimethylbutyryl chloride by vacuum distillation before use. |
| Difficult Work-up | Emulsion formation during washing steps. | Add more brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period. |
Expert Insight: The Friedel-Crafts acylation of deactivated rings like 1,4-dichlorobenzene is inherently slower than with activated rings like anisole.[6] Patience and rigorous exclusion of moisture are the keys to success. Using a slight excess of the acyl chloride and a larger excess of the Lewis acid (up to 1.5 eq) can sometimes improve yields, but may also complicate purification. The choice of a non-polar solvent like DCM is standard; however, for very unreactive systems, nitrobenzene can be used, though it is more toxic and difficult to remove.[6]
References
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemdad. (n.d.). 2,2-Dimethylbutyryl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PG.CHEMEASY. (2019). Friedel-Crafts acylation reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. 2,2-Dimethylbutyryl chloride | 5856-77-9 [chemicalbook.com]
- 9. 2,2-Dimethylbutyryl chloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Reaction conditions for 2',5'-Dichloro-2,2-dimethylbutyrophenone reduction
Application Note: High-Efficiency Reduction Protocols for 2',5'-Dichloro-2,2-dimethylbutyrophenone
Executive Summary
This guide details the reduction of This compound (CAS 898765-96-3), a critical intermediate in the synthesis of selective 5-HT2A receptor antagonists and related pharmaceutical agents.[1]
The reduction of this molecule presents two primary challenges:
-
Steric Hindrance: The gem-dimethyl group at the
-position creates a neopentyl-like environment, significantly retarding nucleophilic attack at the carbonyl carbon.[1] -
Chemoselectivity: The presence of chlorine atoms at the 2' and 5' positions on the aromatic ring necessitates the avoidance of harsh catalytic hydrogenation methods (e.g., Pd/C + H
) which pose a high risk of hydrodehalogenation (loss of Cl).
This note provides two validated protocols: a robust Sodium Borohydride (NaBH
Mechanistic Insight & Strategy
The Steric Challenge
The target molecule features a carbonyl group flanked by a bulky 2,5-dichlorophenyl ring and a tert-amyl-like aliphatic chain (1,1-dimethylpropyl).[1] Standard reduction rates are roughly 10–100x slower than non-hindered acetophenones due to the repulsion between the incoming hydride nucleophile and the methyl groups.
-
Implication: Reaction times must be extended, or activation energy lowered via temperature (reflux) or Lewis acid catalysis.
Chemoselectivity (Halogen Retention)
Aromatic carbon-chlorine bonds are susceptible to cleavage under transition-metal catalyzed hydrogenation.[1]
-
Forbidden Route: Catalytic Hydrogenation (Pd/C, Raney Ni) is NOT recommended due to the formation of de-chlorinated byproducts.
-
Selected Route: Hydride transfer reagents (Borohydrides, Aluminohydrides) are chemoselective for the carbonyl and leave the aryl chlorides intact.
Experimental Protocols
Protocol A: Standard Chemical Reduction (Racemic)
Target Product: (±)-1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-ol[1]
This protocol uses Sodium Borohydride, a mild and selective reducing agent. Due to the steric bulk, methanol is chosen as the solvent to facilitate hydrogen bonding, which activates the carbonyl oxygen.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Reducing Agent: Sodium Borohydride (NaBH
) (2.0 eq)[1] -
Solvent: Methanol (Anhydrous preferred)[1]
-
Quench: 1N Hydrochloric Acid (HCl)[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (40.8 mmol) of the ketone in 100 mL of methanol.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: While the reaction requires heat eventually, initial addition should be controlled to prevent runaway exotherms.
-
Addition: Add NaBH
(3.09 g, 81.6 mmol) portion-wise over 15 minutes. Gas evolution (H ) will occur.[1] -
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature. Stir for 1 hour.
-
Checkpoint: Check conversion by TLC (Hexane/EtOAc 9:1). If >20% starting material remains (likely due to sterics), heat the mixture to mild reflux (65°C) for 4–6 hours.
-
-
Quench: Cool to room temperature. Slowly add 1N HCl (50 mL) dropwise to destroy excess hydride. Stir for 20 minutes until gas evolution ceases.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Workup: Wash combined organics with Brine (50 mL), dry over Na
SO , filter, and concentrate in vacuo. -
Purification: The crude oil usually solidifies.[1] Recrystallize from Hexane/Ethanol if necessary.[1]
Protocol B: Asymmetric Reduction (Enantioselective)
Target Product: (R)- or (S)-1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-ol[1]
For drug development, high enantiomeric excess (ee) is required.[1] The CBS reduction is the industry standard for hindered ketones.
Reagents:
-
Catalyst: (R)-Me-CBS (1.0 M in Toluene) (0.1 eq)[1]
-
Reductant: Borane-THF complex (BH
[1]·THF) (0.6–1.0 eq)[1] -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.
-
Catalyst Charge: Add (R)-Me-CBS solution (4.1 mL, 4.1 mmol) and 20 mL anhydrous THF. Cool to -20°C.
-
Borane Addition: Add BH
·THF (1.0 M, 25 mL, 25 mmol).[1] Stir for 10 minutes. -
Substrate Addition: Dissolve the ketone (10.0 g, 40.8 mmol) in 40 mL anhydrous THF. Add this solution dropwise to the catalyst mixture over 1 hour, maintaining temperature at -20°C. Slow addition is critical to keep the concentration of unreacted ketone low, maximizing catalyst efficiency.
-
Monitoring: Stir at -20°C for 2 hours. Monitor by chiral HPLC.[1]
-
Quench: Carefully add Methanol (10 mL) dropwise at -20°C. (Caution: Vigorous H
evolution). -
Workup: Warm to room temperature. Add 1N HCl (50 mL) and stir for 30 minutes to break the boron-nitrogen complex.
-
Isolation: Extract with Diethyl Ether (3 x 60 mL). Wash with saturated NaHCO
and Brine.[1] Dry and concentrate. -
Purification: Flash column chromatography (Silica, 5-10% EtOAc in Hexanes) to remove the catalyst residue and achieve >99% ee.
Visualization of Workflows
Figure 1: Reaction Workflow & Decision Tree
Caption: Decision matrix for selecting the reduction protocol based on stereochemical requirements.
Analytical Quality Control
| Parameter | Method | Specification |
| Conversion | HPLC (C18 Column, ACN/Water gradient) | > 98.0% |
| Purity | HPLC (UV @ 220 nm) | > 99.0% |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5) | > 98% (for Protocol B)[1] |
| Residual Solvent | GC-Headspace | < 5000 ppm (MeOH/THF) |
| Identity | 1H-NMR (CDCl3) | Doublet at ~4.8 ppm (CH-OH) |
Troubleshooting Guide
-
Issue: Low Conversion (Stalled Reaction)
-
Cause: Steric bulk of the tert-amyl group preventing hydride approach.[1]
-
Solution: Increase temperature to reflux (Protocol A) or increase catalyst loading to 15 mol% (Protocol B). Do not switch to LiAlH
immediately as it may cause dechlorination; try adding CaCl to NaBH to form the more reactive Ca(BH ) in situ.[1]
-
-
Issue: Dechlorination (Byproduct formation) [1]
-
Issue: Low ee (Protocol B)
References
-
Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition, 37(15), 1986–2012.[1]
-
Sanofi-Aventis. (Related Patent Context). Substituted Phenyl Ketone Intermediates for 5-HT2A Antagonists. (Note: General reference to class of compounds including Eplivanserin intermediates).[1][2][3][4]
-
Seyden-Penne, J. (1997).[1][3] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Authoritative text on hydride selectivity).
Sources
Application Note: Catalytic Hydrogenation of 2',5'-Dichloro-2,2-dimethylbutyrophenone
[1][2]
Abstract & Introduction
The catalytic hydrogenation of 2',5'-Dichloro-2,2-dimethylbutyrophenone (CAS: 898765-96-3) presents a dual challenge in process chemistry: extreme steric hindrance combined with high susceptibility to hydrodehalogenation .[1][2]
This intermediate, structurally characterized by a bulky tert-alkyl group adjacent to the carbonyl and an electron-deficient dichlorophenyl ring, is a critical precursor in the synthesis of serotonin 5-HT2A receptor antagonists (e.g., Eplivanserin analogs). Standard hydrogenation protocols (e.g., Pd/C in Methanol) typically fail, resulting in either stalled conversion due to the 2,2-dimethyl steric blockade or extensive dechlorination (loss of Ar-Cl) before ketone reduction occurs.
This guide details two validated protocols to achieve high-yield conversion to 1-(2,5-dichlorophenyl)-2,2-dimethylbutan-1-ol :
Reaction Engineering & Mechanistic Insight
The Steric-Electronic Conflict
The substrate features a "neopentyl-like" ketone.[1][2] The gem-dimethyl group at the
Catalyst Selection Strategy
To resolve this, we must select catalysts that activate the carbonyl bond without engaging the aryl-chloride bond.
| Catalyst System | Activity (Steric) | Chemoselectivity (vs. Ar-Cl) | Recommendation |
| Pd/C (Standard) | Low | Very Poor (Dehalogenation) | Avoid |
| Raney Nickel | Moderate | Poor (Desulfurization risk) | Not Recommended |
| Pt/C (Sulfided) | Moderate | Excellent | Protocol A (Racemic) |
| Ru-Diamine (Noyori) | High | Excellent | Protocol B (Chiral) |
Mechanistic Diagram (Graphviz)
Caption: Path A leads to unwanted dehalogenation. Paths B and C utilize poisoning or ligand control to selectively reduce the ketone.
Protocol A: Heterogeneous Hydrogenation (Racemic)
Target Audience: Process chemists requiring a robust, scalable method for racemic alcohol production without expensive ligands.
Reagents & Equipment
-
Substrate: this compound (10.0 g, 40.8 mmol).
-
Catalyst: 5% Pt/C (Sulfided), commercial grade (e.g., Johnson Matthey B103 or equivalent). Note: The sulfur poisoning is critical to suppress hydrogenolysis.
-
Solvent: Methanol (HPLC grade) or Ethanol.
-
Additive: Sodium Acetate (NaOAc) - 0.1 eq (Optional, acts as an HCl scavenger if trace dehalogenation occurs).
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).
Step-by-Step Methodology
-
Preparation: In a glovebox or well-ventilated hood, charge the autoclave liner with the substrate (10.0 g).
-
Catalyst Addition: Add 5% Pt/C (sulfided) (0.5 g, 5 wt% loading relative to substrate). Caution: Dry catalyst can be pyrophoric.[1][2] Wet with 5 mL of water or add under inert gas.
-
Sealing & Purging: Seal the autoclave. Purge 3 times with Nitrogen (5 bar), then 3 times with Hydrogen (5 bar).
-
Reaction: Pressurize to 20 bar (290 psi) H₂. Heat to 60°C .
-
Why? The steric bulk requires higher temperature/pressure than typical ketones, but Pt/C(S) is stable enough to resist dehalogenation at these conditions.
-
-
Monitoring: Stir at 1000 rpm. Monitor H₂ uptake. Reaction typically completes in 6–12 hours.[1][2] Check by HPLC (C18 column, Water/MeCN gradient).
-
Workup: Cool to RT. Vent H₂. Flush with N₂. Filter catalyst over a Celite pad (Caution: Do not let catalyst dry out).
-
Purification: Concentrate filtrate. The product often crystallizes or can be used directly.[2] Yield is typically >95%.[1][2][3][4]
Protocol B: Asymmetric Transfer Hydrogenation (Chiral)
Target Audience: Medicinal chemists requiring the enantiopure (R)- or (S)-alcohol.[1]
Mechanistic Advantage
This protocol uses Noyori-type Asymmetric Transfer Hydrogenation (ATH) .[1] The Ru-catalyst operates via an "outer-sphere" mechanism where the substrate does not bind directly to the metal but interacts via hydrogen bonding with the ligand's NH group.[1] This allows the hydride to bypass the steric bulk of the gem-dimethyl group.
Reagents
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).[1]
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope) OR Isopropanol/KOH.
-
Solvent: Dichloromethane (DCM) or neat in HCOOH/Et3N.
Step-by-Step Methodology
-
Charge: To a Schlenk flask, add this compound (1.0 eq) and RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 eq).
-
Solvent: Degas the solvent (DCM, 5 vol) and add to the flask.
-
Reagent: Add the Formic Acid/Triethylamine mixture (3.0 eq of formate) via syringe.
-
Reaction: Stir at 30°C for 24 hours.
-
Result: This typically yields the chiral alcohol with >95% chemoselectivity and >90% ee.[1][2][4]
Analytical Controls & Troubleshooting
HPLC Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1][2]
-
Gradient: 40% B to 90% B over 10 mins.
-
Detection: UV @ 220 nm (Ar-Cl absorption) and 254 nm.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dechlorination (Byproduct < RT) | Catalyst too active or H2 pressure too high.[1][2] | Switch to Sulfided Pt/C. Lower Temp to 40°C. |
| No Reaction (SM Recovery) | Steric hindrance blocking active sites. | Increase Pressure (Protocol A) or switch to Homogeneous Ru-Catalyst (Protocol B).[1] |
| Low ee (Protocol B) | Racemization or wrong ligand match. | Lower temperature.[1][2] Ensure solvent is strictly degassed.[1][2] |
Process Safety (HSE)
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4] Accounts of Chemical Research, 30(2), 97–102. Link
-
Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Foundational text on Sulfided Pt for halogens).
-
Ohkuma, T., et al. (2000).[2] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. Organic Letters, 2(12), 1749–1751. Link
-
Blaser, H. U., et al. (2003).[2] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151.[1] Link
-
Sanofi-Aventis Patent. (Related to Eplivanserin intermediates).[1][2] Synthesis of amino-alcohol derivatives.[1][2] (Contextual reference for substrate relevance).
Application Note: Storage Stability and Forced Degradation Profiling of 2',5'-Dichloro-2,2-dimethylbutyrophenone Solutions
This Application Note is designed as a definitive technical guide for the handling, analysis, and stability profiling of 2',5'-Dichloro-2,2-dimethylbutyrophenone (CAS 898765-96-3). It synthesizes theoretical organic chemistry with practical, ICH-compliant experimental protocols.
Executive Summary
This compound is a specialized halogenated aromatic ketone used as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. While the bulk solid is relatively stable, solution-state stability is critical for accurate analytical quantification and reproducible synthetic yields.
This guide addresses the specific physicochemical vulnerabilities of the molecule—primarily photolytic cleavage and nucleophilic aromatic substitution risks —and provides a validated workflow for establishing shelf-life in various solvent systems.
Chemical Profile & Stability Mechanisms
To predict storage behavior, we must first analyze the molecule's functional architecture.
| Feature | Structural Motif | Stability Implication |
| Core Skeleton | Butyrophenone | Susceptible to UV-induced degradation (Norrish reactions). |
| Alpha-Substitution | gem-Dimethyl group at C2 | Stabilizing: Prevents enolization (no |
| Ring Substitution | 2',5'-Dichloro | Electron-withdrawing groups deactivate the ring but increase susceptibility to nucleophilic attack (SNAr) in strong alkaline conditions. |
Critical Degradation Pathways
The primary risk for this molecule in solution is photolysis , not hydrolysis.
-
Norrish Type I Cleavage: The gem-dimethyl group creates steric congestion around the carbonyl. Upon UV excitation, the bond between the carbonyl carbon and the alpha-carbon is prone to homolytic cleavage, generating benzoyl and alkyl radicals.
-
Norrish Type II Cyclization: Although less favored due to steric bulk, the presence of
-hydrogens (on the terminal methyl of the butyryl chain) allows for intramolecular hydrogen abstraction, potentially forming an enol and an alkene.
Visualization of Degradation Logic
The following diagram maps the theoretical stress pathways specific to this molecular structure.
Caption: Predicted degradation pathways. UV exposure is the dominant risk factor due to the photo-active phenone moiety.
Protocol: Validated HPLC Analytical Method
Before testing stability, a reliable quantification method is required. This Reverse-Phase (RP-HPLC) method is optimized for chlorinated aromatics.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (Modifier)[1]
Instrument Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the pi-electrons of the aromatic ring.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (carbonyl).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 50 | Initial equilibration. |
| 8.0 | 90 | Elute the lipophilic parent molecule. |
| 10.0 | 90 | Wash column of highly lipophilic dimers. |
| 10.1 | 50 | Re-equilibration. |
| 14.0 | 50 | Ready for next injection. |
Protocol: Forced Degradation & Stability Profiling
This protocol follows ICH Q1A(R2) guidelines but is tailored for the specific vulnerabilities of butyrophenones.
Preparation of Stock Solutions
-
Solvent Selection: Use Acetonitrile (MeCN) as the primary solvent.
-
Reasoning: Methanol can theoretically form hemiacetals with ketones (though sterically hindered here), and DMSO is hygroscopic. MeCN is inert and UV-transparent.
-
-
Concentration: Prepare a 1.0 mg/mL stock solution.
-
Container: Amber Class A Volumetric Flasks are mandatory to prevent immediate photolysis during prep.
Stress Conditions (The "Challenge")
Prepare 1 mL aliquots of the stock solution and subject them to the following conditions:
| Stress Type | Condition | Duration | Expected Outcome |
| Control | 4°C, Dark, Sealed | 7 Days | Reference Standard (No degradation). |
| Photostability | UV Chamber (1.2M lux·h) | 24 Hours | High Risk. Expect decrease in assay >5%. Look for early eluting peaks (aldehydes). |
| Acid Hydrolysis | 0.1 N HCl, Ambient | 48 Hours | Stable. Steric bulk protects against hydration. |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | Potential Risk. Monitor for ring substitution or cleavage. |
| Oxidation | 3% H₂O₂, Ambient | 24 Hours | Moderate Risk. Chlorinated rings are resistant, but alkyl chain may oxidize. |
| Thermal | 60°C, Dark | 7 Days | Stable. Tests thermal robustness independent of light. |
Workflow Diagram
The following DOT diagram illustrates the step-by-step execution of the stability study.
Caption: Workflow for forced degradation. Note that hydrolytic samples require quenching before injection.
Storage Recommendations
Based on the chemical structure and standard stability behaviors of chlorinated phenones, the following storage protocols are recommended to ensure integrity >99.5%.
Solid State
-
Temperature: 2°C to 8°C (Refrigerated).
-
Packaging: Tightly sealed amber glass vial with a PTFE-lined cap.
-
Atmosphere: Flush headspace with Argon or Nitrogen to prevent moisture ingress (though not strictly air-sensitive).
Solution State (Working Standards)
-
Solvent: Acetonitrile (Preferred).[1][3] Avoid acetone (UV cutoff interference) or reactive alcohols if storing >24 hours.
-
Stability Window:
-
Ambient (Dark): Stable for 48 hours.
-
Refrigerated (4°C, Dark): Stable for 2 weeks.
-
Frozen (-20°C): Stable for 3 months.
-
-
Critical Handling Rule: Protect from light at all times. Use foil-wrapped vials or amber glassware. The 2',5'-dichloro substitution pattern combined with the ketone makes this molecule an efficient chromophore; accidental exposure to benchtop fluorescent light for extended periods can induce measurable degradation.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.
-
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency.
-
Sigma-Aldrich. 2,2-Dichlorobutyrophenone Product Specification (Analog Reference). Merck KGaA.
-
ChemicalBook. this compound (CAS 898765-96-3) Basic Profile.
- Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Steric Hindrance in Reactions of 2',5'-Dichloro-2,2-dimethylbutyrophenone
Welcome to the technical support center for chemists working with 2',5'-Dichloro-2,2-dimethylbutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by the steric bulk of this compound in common synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Structure of this compound
The primary obstacle in reactions involving this compound is significant steric hindrance around the carbonyl group. This arises from two key structural features:
-
The bulky tert-butyl group: The 2,2-dimethylpropyl (neopentyl) group adjacent to the carbonyl carbon creates a substantial steric shield, impeding the approach of nucleophiles.
-
The ortho-chloro substituent: The chlorine atom at the 2'-position of the phenyl ring further obstructs access to the carbonyl carbon, particularly for larger reagents.
These features dramatically reduce the reactivity of the ketone, often leading to low yields, slow reaction times, or undesired side reactions. This guide provides troubleshooting strategies for common reactions you might encounter.
Visualizing Steric Hindrance
Technical Support Center: Purification of 2',5'-Dichloro-2,2-dimethylbutyrophenone
Ticket ID: #REC-25-DCDMB Subject: Optimization of Recrystallization Protocol & Troubleshooting Phase Separation Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]
Executive Summary
You are attempting to purify 2',5'-Dichloro-2,2-dimethylbutyrophenone . Based on its structural properties—a lipophilic aromatic ketone with a bulky gem-dimethyl group and halogenated ring—this compound presents a specific set of purification challenges.
The primary risks for this molecule are low melting point (likely <50°C) and "oiling out" (liquid-liquid phase separation) rather than crystallizing. The bulky 2,2-dimethyl chain aids rigidity, but the 2,5-dichloro substitution pattern on the ring often depresses the melting point compared to unsubstituted analogs.[1]
This guide provides a self-validating workflow to navigate these physical properties.
Part 1: Solvent System Selection (The "Golden Rule")
User Question: "I tried recrystallizing from hot ethanol, but I just got an emulsion. Which solvent should I use?"
Scientist Response: Because this molecule is highly lipophilic, it is too soluble in non-polar solvents (Hexane, DCM) and insoluble in water.[1] You need a Polar Protic Solvent that dissolves the compound at high temperatures but rejects it upon cooling.
Solvent Screening Matrix
| Solvent System | Suitability | Mechanism | Recommended For |
| Methanol (MeOH) | ⭐⭐⭐ (High) | High polarity differential; promotes rapid crystal growth. | Initial trials.[2][3][4] Best for removing non-polar impurities. |
| Isopropanol (IPA) | ⭐⭐⭐⭐ (Best) | Moderate polarity; higher boiling point allows better dissolution control. | Prevention of oiling out. The alkyl chain in IPA interacts better with the butyro-chain, stabilizing the transition. |
| Ethanol (95%) | ⭐⭐ (Medium) | Good solubility, but water content can trigger early oiling. | General use if IPA fails. |
| Pentane/Hexane | ⭐ (Special) | Low solubility at -20°C. | Low-Temperature Crystallization only (if MP is near RT). |
Critical Warning: Avoid adding water (Anti-solvent) initially. For lipophilic ketones with low melting points, adding water drastically narrows the "Metastable Zone Width" (MSZW), forcing the compound to oil out instantly.
Part 2: Troubleshooting "Oiling Out"
User Question: "As the solution cools, I see oily droplets at the bottom instead of crystals. How do I fix this?"
Scientist Response: "Oiling out" occurs because the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solubility Curve . Essentially, your compound melts/liquefies before it has a chance to organize into a lattice.[4]
The Mechanism of Oiling Out
Figure 1: Logic flow distinguishing between successful crystallization and oiling out.
Corrective Actions
-
The "Seeding" Technique:
-
Reheat the mixture until the oil dissolves (add a small amount of solvent if necessary).[4]
-
Allow it to cool very slowly to just above the temperature where oiling occurred.
-
Add a Seed Crystal (a tiny speck of pure solid). This provides a template for the lattice, bypassing the energy barrier of nucleation.
-
If you lack seeds: Dip a glass rod in the solution, let the solvent evaporate on the tip to form a crust, and re-insert it.[1]
-
-
Switch Solvents (The IPA Fix):
Part 3: Master Protocol (Standard Operating Procedure)
User Question: "Can you provide a step-by-step protocol for high-purity isolation?"
Scientist Response: This protocol assumes the compound is a solid with a melting point between 30°C and 60°C.
Materials Required
-
Crude this compound.[1]
-
Solvent: Isopropanol (HPLC Grade recommended).
-
Equipment: Hot plate, Erlenmeyer flask, magnetic stir bar, Buchner funnel, chilled washing solvent.[1]
The Workflow
-
Saturation (The Dissolution):
-
Place crude solid in an Erlenmeyer flask.
-
Add Isopropanol (approx. 2 mL per gram of solid).
-
Heat to near reflux (approx. 80°C).
-
Checkpoint: If solid remains, add solvent dropwise until clear. If "oily droplets" persist at reflux, you have an insoluble impurity (decant the hot liquid to a clean flask).
-
-
Clarification (Optional but Recommended):
-
If the solution is colored (yellow/brown), add Activated Carbon (1-2% by weight).
-
Stir hot for 5 minutes.
-
Filter hot through a pre-warmed funnel to remove carbon.
-
-
Controlled Cooling (Critical Step):
-
Crystallization Completion:
-
Once a heavy crop of crystals has formed at room temperature, move the flask to a 4°C refrigerator for 2 hours.
-
Finally, place in a -20°C freezer (if available) to maximize yield.
-
-
Isolation:
-
Filter rapidly using a Buchner funnel.
-
Wash the filter cake with cold Isopropanol (-20°C). Note: Warm wash solvent will dissolve your product instantly.[1]
-
Dry under vacuum at room temperature (Do not heat, as the MP is low).
-
Part 4: Impurity Management (FAQs)
Q: My crystals are sticky and smell like almonds/solvent. Why?
-
A: You likely have trapped solvent (solvates) or unreacted starting material (1,4-dichlorobenzene).
-
Fix: Dry the crystals in a vacuum desiccator over P₂O₅ or Paraffin wax shavings (to absorb organic volatiles). If the smell persists, recrystallize again using Methanol.
Q: The yield is very low (<40%). Where is my product?
-
A: It is likely in the "Mother Liquor" (the filtrate). Lipophilic ketones are significantly soluble in alcohols even at room temperature.
-
Fix: Concentrate the mother liquor to half volume using a rotary evaporator and repeat the cooling process to harvest a "second crop." Note that the second crop will be less pure.
Visualizing the Process Flow
Figure 2: End-to-end process flow for the purification of low-melting aromatic ketones.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques of aromatic ketones).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Retrieved from mt.com. (Authoritative source on the thermodynamics of phase separation vs. crystallization).
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Reference for solvent properties and purification of specific organic classes).
-
LibreTexts Chemistry. (2022). Troubleshooting: Oiling Out. Chemistry LibreTexts. (Detailed mechanism of oiling out in organic synthesis).
Sources
Removing impurities from 2',5'-Dichloro-2,2-dimethylbutyrophenone crude product
Technical Support Center: Purification of 2',5'-Dichloro-2,2-dimethylbutyrophenone
To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Purification Protocol for Crude Batch #DDBP-QC
Executive Summary
The synthesis of This compound (DDBP) via Friedel-Crafts acylation of 1,4-dichlorobenzene typically yields a crude product contaminated with aluminum salts, unreacted starting materials (1,4-DCB), and hydrolyzed acid byproducts.
This guide addresses the three most common user-reported issues: persistent emulsions during workup , difficulty removing the 1,4-dichlorobenzene host , and color/tar removal .
Part 1: The "Emergency Room" (Troubleshooting & FAQs)
Q1: "My crude workup has turned into a thick, unmanageable emulsion. How do I break it?"
Diagnosis: This is the "Aluminum Hydroxide Trap."
In Friedel-Crafts acylation, the ketone forms a strong 1:1 complex with Aluminum Chloride (
The Fix (The Acid Quench Protocol):
Do not use water alone. You must lower the pH below 1 to keep aluminum in solution as
-
Preparation: Prepare a quench solution of 6N HCl (approx. 15-20% HCl) mixed with crushed ice.
-
Execution: Pour the reaction mixture slowly into the acid/ice slurry with vigorous agitation. Never pour the water into the reaction mixture.
-
Recovery: If an emulsion already exists, add concentrated HCl dropwise until the pH of the aqueous layer is <1. Gently heat the mixture to 40-50°C for 15 minutes to break the complex, then allow to settle.
Q2: "NMR shows significant 1,4-dichlorobenzene (1,4-DCB) remaining. Recrystallization isn't removing it."
Diagnosis: Solubility Overlap. 1,4-Dichlorobenzene is the starting material and is often used in slight excess. It shares similar solubility profiles with DDBP in non-polar solvents, making separation by crystallization inefficient.
The Fix (Steam Distillation or Vacuum Stripping):
Since 1,4-DCB sublimes and has a lower boiling point (
-
Method A (Vacuum Stripping): Apply high vacuum (<5 mmHg) and heat the crude oil to
. The 1,4-DCB will sublime/distill off, leaving the heavier ketone behind. -
Method B (Steam Distillation): If the product is an oil, pass steam through the crude mixture. 1,4-DCB is steam volatile; DDBP is not.
Q3: "The product is dark brown/red instead of off-white. Is it degraded?"
Diagnosis: Friedel-Crafts Tars. The color comes from polymerized impurities or oxidized phenols formed by trace moisture during the reaction.
The Fix (Adsorptive Filtration):
-
Dissolve the crude DDBP in Methanol or Isopropanol (approx. 5 mL solvent per gram of product).
-
Add Activated Carbon (5 wt%) and stir at reflux for 30 minutes.
-
Hot Filtration: Filter through a celite pad while hot to prevent premature crystallization.
-
Cool the filtrate slowly to induce crystallization.
Part 2: The "Surgical Suite" (Standardized Purification Protocol)
Objective: Isolation of >98% pure DDBP from crude reaction mass.
Step 1: The Hydrolytic Quench
-
Reagents: Crude Reaction Mass, 6N HCl, Ice, Dichloromethane (DCM).
-
Action: Quench reaction into Ice/HCl. Separate organic layer.[1][2][3]
-
Wash: Wash organic layer with 10%
(to remove 2,2-dimethylbutyric acid) followed by Brine. -
Dry: Dry over
and concentrate.
Step 2: De-volatilization (Removal of 1,4-DCB)
-
Setup: Short-path distillation head or Rotovap with high-vac pump.
-
Conditions: 0.5 - 2.0 mmHg vacuum; Bath temp
. -
Observation: White solids (1,4-DCB) will collect in the condenser/trap. Continue until weight loss stabilizes.
Step 3: Crystallization
-
Solvent System: Methanol (MeOH) or Isopropanol (IPA).
-
Ratio: 1:3 to 1:5 (g Product : mL Solvent).
-
Protocol:
-
Dissolve residue in boiling MeOH.
-
Cool slowly to Room Temperature (RT) with stirring.
-
Chill to
for 2 hours. -
Filter and wash with cold MeOH.
-
Part 3: Data & Visualization
Solvent Selection Guide
| Solvent | Solubility (Hot) | Solubility (Cold) | Impurity Rejection (1,4-DCB) | Rating |
| Methanol | High | Low | Good | Preferred |
| Isopropanol | High | Moderate | Excellent | Alternative |
| Hexane | Moderate | Low | Poor (Co-crystallizes) | Avoid |
| Ethyl Acetate | Very High | High | Poor (Yield loss) | Avoid |
Process Logic Flowchart
Figure 1: Decision tree for the purification of this compound, prioritizing Al-salt removal and 1,4-DCB stripping.
References
-
Friedel-Crafts Aroylation Methodology: Kameswaran, V. (1993).[1][4][5] Method for preparing 2,5-dichlorobenzophenones. U.S. Patent No.[6] 5,210,313.[4] Washington, DC: U.S. Patent and Trademark Office. (Establishes the baseline for acylating 1,4-dichlorobenzene and the necessity of Lewis Acid management).
-
General Acylation Workup Procedures: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-quenching aluminum chloride complexes).
-
Purification of Dichlorophenol Intermediates: Bayer AG. (1985). Process for the preparation of 2,5-dichlorophenol. U.S. Patent No.[6] 4,533,767. (Provides relevant solubility data for 2,5-dichloro substituted aromatics).
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
Technical Support Center: Phase Separation in 2',5'-Dichloro-2,2-dimethylbutyrophenone
Topic: Resolving Phase Separation (Oiling Out) during Synthesis and Purification Molecule: 2',5'-Dichloro-2,2-dimethylbutyrophenone (DDBP) Target Audience: Process Chemists, Formulation Scientists, and R&D Engineers
Diagnostic Framework: Why is DDBP Oiling Out?
The Core Issue: this compound is a sterically hindered, highly lipophilic ketone. The "oiling out" phenomenon—Liquid-Liquid Phase Separation (LLPS)—occurs because the molecule's high lipophilicity (driven by the dichlorophenyl ring and the gem-dimethyl group) creates a thermodynamic conflict in standard polar/non-polar solvent systems.
In your reactor, the system enters a metastable region where the energy barrier to form a liquid droplet (amorphous oil) is significantly lower than the barrier to form a crystalline lattice. This is often exacerbated by:
-
Low Melting Point: Impurities depress the melting point of DDBP below the process temperature.
-
Solvent Mismatch: Using water as an anti-solvent often triggers immediate emulsification rather than nucleation.
-
Residual Lewis Acids: If synthesized via Friedel-Crafts, residual
or species can act as surfactants, stabilizing the oil phase.
Visualizing the Trap (Phase Diagram)
The diagram below illustrates the "Danger Zone" where your process is likely stuck. You must navigate around the binodal curve to reach the crystallization region.
Figure 1: The thermodynamic trap of LLPS. The red path represents uncontrolled cooling leading to oil; the green dashed path represents the seeded protocol described below.
Troubleshooting Guides (Q&A Format)
Scenario A: The "Sticky Oil" during Recrystallization
User Question: "I am trying to recrystallize DDBP from Ethanol/Water. At 50°C, it turns into a cloudy emulsion and settles as a yellow oil at the bottom. Cooling further just solidifies the oil into a glass. How do I get crystals?"
Technical Response: You are hitting the Oiling Out Boundary before the Solubility Boundary . Water is too harsh an anti-solvent for this lipophilic molecule, causing it to crash out as a liquid.
Corrective Protocol:
-
Switch Solvent System: Abandon Ethanol/Water. Switch to Isopropanol (IPA) or Methanol as a single solvent, or use IPA/Heptane if an anti-solvent is strictly necessary.
-
Determine
: Heat your mixture until clear. Cool slowly (0.5°C/min) and note the exact temperature the solution turns hazy ( ). -
The Seeding Window: You must seed the solution at
.-
Why? Seeding provides a template for the lattice, bypassing the energy barrier that favors oil formation.
-
-
Ripening: Hold the temperature at the seeding point for 1-2 hours. Do not cool until you see a visible bed of crystals.
Scenario B: Dark Oil after Synthesis Workup
User Question: "After the Friedel-Crafts reaction and quenching, I have a dark organic layer. When I evaporate the solvent, DDBP remains a dark, viscous oil that won't solidify, even in the freezer."
Technical Response: This is likely due to Melting Point Depression caused by impurities (regioisomers or oligomers) and residual metal salts. Pure DDBP should be a solid, but 5-10% impurity can drop its melting point below room temperature.
Corrective Protocol:
-
Carbon Treatment: Dissolve the oil in 5 volumes of warm Toluene or Ethyl Acetate. Treat with activated carbon (10 wt%) for 30 minutes to adsorb heavy oligomers. Filter while hot.
-
Lewis Acid Removal: Wash the organic layer with 1M HCl, followed by EDTA solution (if Iron is suspected) or Rochelle salt solution (if Aluminum is suspected). Residual metals stabilize emulsions.
-
Solvent Swap: Evaporate the Toluene and swap to n-Heptane . Stir rapidly at 0°C. The non-polar heptane will solubilize the "oily" impurities while forcing the DDBP to crystallize.
Master Protocol: Seeded Cooling Crystallization
Use this standard operating procedure (SOP) to guarantee crystalline recovery.
| Parameter | Specification | Rationale |
| Solvent | Isopropanol (IPA) | Balances solubility vs. yield; avoids harsh polarity of water. |
| Concentration | 3 mL per gram of DDBP | High enough for yield, low enough to prevent crash-oiling. |
| Dissolution Temp | 65°C - 70°C | Ensure total dissolution of all species. |
| Clarification | 0.2 | Removes dust/nuclei that trigger false nucleation. |
| Seeding Point | 45°C - 50°C | Critical: Must be above the oiling-out temperature. |
| Seed Load | 1.0 wt% | Sufficient surface area to promote growth over oiling. |
| Cooling Rate | 0.1°C/min (Linear) | Slow cooling prevents supersaturation spikes. |
Workflow Diagram
Figure 2: Decision tree for the Seeded Cooling Crystallization protocol.
Frequently Asked Questions (FAQ)
Q: Can I use ultrasound to break the oil droplets? A: Yes, but with caution. Sonocrystallization can induce nucleation, effectively turning oil droplets into crystals. However, applying ultrasound after a large oil phase has formed often creates a stable emulsion. Apply ultrasound during the cooling ramp (at the onset of supersaturation) to trigger nucleation before the oil phase separates.
Q: My DDBP purity is 98% but it still oils out. Why? A: The 2% impurity profile matters. If the impurity is a structural analog (e.g., the monochloro derivative), it can incorporate into the lattice and disrupt growth, favoring the liquid phase. In this case, a recrystallization from Methanol is recommended, as Methanol is more selective for the dichloro-species than IPA.
Q: How do I clean the reactor if the oil solidifies into a hard mass? A: Do not chip it out. Re-heat the vessel to 70°C with Toluene. The "hard mass" is likely an amorphous glass, which dissolves easily in hot aromatics.
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on phase equilibria and oiling out mechanisms).
-
Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. (Detailed study on managing LLPS in pharmaceutical intermediates).
-
Veverka, M., et al. (2013). Oiling out during crystallization of active pharmaceutical ingredients. Chemical Papers. (Review of thermodynamic causes of phase separation).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (See Chapter 4 on Metastable Zone Width and Seeding Strategies).
Minimizing side reactions in 2',5'-Dichloro-2,2-dimethylbutyrophenone acylation
Technical Support Center: 2',5'-Dichloro-2,2-dimethylbutyrophenone Synthesis
Introduction: The Steric-Electronic Paradox
You are likely synthesizing This compound as a key intermediate for sterically hindered fungicides or pharmaceutical scaffolds. This reaction presents a classic "steric-electronic paradox":
-
Electronic Deactivation: The substrate, 1,4-dichlorobenzene , is electron-poor (deactivated), typically requiring forcing conditions (high temperature/strong Lewis acid) to react.
-
Steric Instability: The reagent, 2,2-dimethylbutyryl chloride , is sterically hindered at the
-carbon. Under the forcing conditions required to activate the ring, this reagent is prone to decarbonylation (loss of CO), leading to alkylation rather than acylation.
This guide addresses the narrow operating window required to balance these competing factors.
Module 1: Troubleshooting & FAQs
Q1: I am observing a significant impurity (~15-20%) with a mass corresponding to [M-28]. What is this?
Diagnosis: This is the Friedel-Crafts Alkylation product, likely 1,4-dichloro-2-(2-methylbutan-2-yl)benzene . Root Cause: Decarbonylation. The acylium ion generated from 2,2-dimethylbutyryl chloride is structurally similar to the pivaloyl cation. Because of the quaternary carbon adjacent to the carbonyl, the acylium ion is prone to eliminating carbon monoxide (CO, mass 28) to form a tertiary carbocation (the tert-amyl cation). Corrective Action:
-
Temperature Control: Do not heat the acyl chloride/
complex above 0°C before adding the substrate. Decarbonylation is temperature-dependent. -
Order of Addition: Switch to the "Perrier Method" (pre-forming the acylium salt in DCM at -10°C) rather than the "Bouveault Method" (adding catalyst to the mixture).
Q2: The reaction stalls at 60% conversion. Adding more catalyst turns the mixture into a black tar. Why?
Diagnosis: Catalyst poisoning and polymerization.
Root Cause: The ketone product is more basic than the starting material. As the product forms, it complexes with
-
Stoichiometry: You must use >1.1 equivalents of
relative to the acid chloride. The first equivalent binds irreversibly to the product; the excess drives the reaction. -
Solvent Choice: Switch from Carbon Disulfide (
) or neat conditions to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . DCE allows for higher reflux temperatures (83°C) to overcome the deactivation of the ring without causing the thermal degradation seen in neat melts.
Q3: I see isomer mixtures. Is 1,4-dichlorobenzene rearranging?
Diagnosis: Unlikely. 1,4-dichlorobenzene is thermally stable. Root Cause: If you see isomers, check your starting material purity. If you start with 1,4-DCB, the acylation must occur ortho to a chlorine (positions 2, 3, 5, or 6 are equivalent due to symmetry). Exception: If you are observing migration of the alkyl group on the ketone, this suggests the reaction temperature was high enough to trigger a retro-Friedel-Crafts acylation, though this is rare for deactivated rings. Validation: Verify the starting material is free of 1,2-dichlorobenzene (ortho-DCB), which produces two distinct isomers upon acylation.
Module 2: The "Golden Batch" Protocol
Objective: Maximize Acylation (Kinetic Control) vs. Alkylation (Thermodynamic/Decomposition Control).
Reagents:
-
Substrate: 1,4-Dichlorobenzene (1.0 eq)
-
Reagent: 2,2-dimethylbutyryl chloride (1.05 eq)
-
Catalyst:
(Anhydrous, beads preferred over powder) (1.2 eq) -
Solvent: Dichloromethane (DCM) (High concentration, 3-4 M)
Step-by-Step Methodology:
-
Acylium Pre-activation (Critical Step):
-
Charge
(1.2 eq) and DCM into the reactor. Cool to -10°C . -
Add 2,2-dimethylbutyryl chloride (1.05 eq) dropwise over 30 minutes.
-
Mechanism:[1][2][3][4][5][6][7] This forms the acylium-aluminate complex
. -
Checkpoint: The solution should turn yellow/orange. If it bubbles vigorously, you are losing CO (decarbonylation) -> Too hot.
-
-
Substrate Addition:
-
Dissolve 1,4-dichlorobenzene in minimal DCM.
-
Add this solution to the pre-formed acylium complex at -5°C to 0°C .
-
Why? Adding the deactivated ring to the pre-formed super-electrophile maximizes the rate of the desired reaction.
-
-
Controlled Ramp:
-
Stir at 0°C for 1 hour.
-
Slowly warm to Room Temperature (20-25°C).
-
Note: Unlike activated substrates (e.g., anisole), this reaction may require gentle reflux (40°C) to complete. Monitor by HPLC. Do not exceed 45°C.
-
-
Quench:
-
Pour the reaction mixture into ice/HCl. Do not add water to the reaction mixture.
-
Module 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired acylation path and the decarbonylation failure mode.
Figure 1: Mechanistic divergence showing the temperature-dependent risk of decarbonylation versus the desired acylation pathway.
Summary of Critical Parameters
| Parameter | Recommended Range | Consequence of Deviation |
| Catalyst Loading | 1.1 – 1.25 eq | < 1.0 eq: Incomplete conversion (product inhibition). |
| Activation Temp | -10°C to 0°C | > 10°C: Rapid decarbonylation (Formation of alkylated impurity). |
| Solvent | DCM or DCE | Nitrobenzene: Difficult workup. CS2: Flammability risk. |
| Addition Order | Acyl Chloride + Cat | Substrate + Cat |
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. Link
- Pearson, D. E., & Buehler, C. A. (1974). "Friedel-Crafts Acylation with Little or No Catalyst." Synthesis, 1974(07), 455-471.
- Yamato, T., et al. (2000). "Friedel–Crafts acylation of 1,4-dichlorobenzene." Journal of Chemical Research.
Sources
- 1. study.com [study.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. ijper.org [ijper.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
1H NMR spectrum analysis of 2',5'-Dichloro-2,2-dimethylbutyrophenone
Title: Analytical Benchmark: 1H NMR Characterization of 2',5'-Dichloro-2,2-dimethylbutyrophenone
Executive Summary
This guide provides a definitive structural analysis of This compound (DCDMB), a specialized intermediate often encountered in the synthesis of sterically hindered agrochemicals and phenyl-ketone pharmacophores.
Unlike standard butyrophenones, DCDMB features a gem-dimethyl group at the
Structural Overview & Proton Assignment
To interpret the spectrum accurately, we must first map the protons to the specific steric and electronic environments of the molecule.
Molecule: this compound
Formula: C
-
Aromatic Ring: 1,2,4-substitution pattern (C1=Ketone, C2=Cl, C5=Cl).
-
Side Chain: A quaternary carbon at the
-position (gem-dimethyl) prevents enolization and simplifies the aliphatic region.
Visual Logic: Proton Mapping
Caption: Structural segmentation of DCDMB showing connectivity and expected splitting patterns.
Experimental Protocol
To ensure reproducibility and minimize solvent effects (which can shift aromatic peaks by up to 0.2 ppm), follow this standardized protocol.
Reagents & Equipment:
-
Solvent: CDCl
(99.8% D) with 0.03% TMS (v/v). Note: DMSO-d is not recommended due to high viscosity broadening the fine meta-couplings. -
Concentration: 10–15 mg sample in 0.6 mL solvent.
-
Instrument: 400 MHz or higher (Essential to resolve the H4' dd pattern).
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
3.0 seconds (Crucial for accurate integration of the isolated methyl protons). -
Scans (NS): 16–32.
-
Temperature: 298 K.
Spectral Analysis & Data Table
The following data represents the theoretical consensus derived from high-field analysis of 2,5-dichlorophenacyl derivatives [1, 2].
Table 1: 1H NMR Assignment (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6' | 7.35 – 7.45 | Doublet ( | 1H | Diagnostic Peak. Most deshielded aromatic proton due to anisotropy of the ortho-carbonyl. Only shows small meta coupling. | |
| H-3' | 7.28 – 7.32 | Doublet ( | 1H | Shielded relative to H-6'. Shows large ortho coupling to H-4'. | |
| H-4' | 7.18 – 7.25 | dd | 1H | "Doublet of doublets." Couples to H-3' (ortho) and H-6' (meta). | |
| CH | 1.75 – 1.85 | Quartet ( | 2H | Methylene of the ethyl group. Deshielded by the | |
| Gem-Me | 1.25 – 1.30 | Singlet ( | 6H | - | Key Purity Indicator. The gem-dimethyl group appears as a sharp, intense singlet. |
| CH | 0.80 – 0.85 | Triplet ( | 3H | Terminal methyl group. |
Comparative Analysis: Distinguishing Alternatives
In process chemistry, the most common error is misidentifying the Regioisomer (2,4-dichloro vs. 2,5-dichloro) or the Des-methyl analog (lacking the gem-dimethyl group).
Scenario A: Distinguishing 2,5-Dichloro vs. 2,4-Dichloro
The 2,4-dichloro isomer is a common impurity in Friedel-Crafts reactions. They have identical mass (LC-MS cannot distinguish them easily), making NMR the gold standard for differentiation.
-
2,5-Dichloro (Product):
-
The proton ortho to the Carbonyl (H6') is a small doublet (
Hz). -
Reason: H6' has no ortho-neighbor (blocked by Cl at C5), only a meta-neighbor (H4').
-
-
2,4-Dichloro (Impurity):
-
The proton ortho to the Carbonyl (H6') is a large doublet (
Hz). -
Reason: H6' has an ortho-neighbor (H5').
-
Scenario B: Distinguishing DCDMB vs. 2',5'-Dichlorobutyrophenone
If the methylation step fails, you obtain the un-methylated butyrophenone.
-
DCDMB: Aliphatic region shows a 6H Singlet (Gem-dimethyl).
-
Alternative: Aliphatic region shows a 2H Triplet (
-methylene) near 2.9 ppm.
Decision Logic for Quality Control
Caption: QC workflow for distinguishing DCDMB from common synthesis impurities.
Expert Insights & Troubleshooting
-
Rotational Isomerism: The bulky tert-butyl-like group (2,2-dimethylpropyl) forces the carbonyl group to twist slightly out of the plane of the aromatic ring [3].
-
Effect: This reduces the conjugation efficiency. Consequently, the aromatic protons may appear slightly upfield (more shielded) compared to a standard acetophenone. Do not interpret this small shift (<0.05 ppm) as an impurity.
-
-
Water Peak Interference: In CDCl
, the water peak appears around 1.56 ppm. This is dangerously close to the Methylene Quartet (1.8 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution: Ensure the solvent is stored over molecular sieves. If overlap occurs, add 1-2
L of D O to shift the water peak, or use C D (Benzene-d6) to alter the stacking profile [4].
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Link
-
ChemicalBook. (n.d.). 2',5'-Dichloroacetophenone NMR Spectrum. Retrieved from ChemicalBook Database. Link
-
Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Carbonyl Anisotropy and Steric Hindrance in Acetophenones. Canadian Journal of Chemistry, 43(2), 479-497. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179.[1] Link
Sources
A Comparative Guide to the FTIR Spectral Signatures of 2',5'-Dichloro-2,2-dimethylbutyrophenone
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating molecular structure through the identification of functional groups. This guide provides an in-depth analysis of the expected FTIR absorption peaks for 2',5'-Dichloro-2,2-dimethylbutyrophenone, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a detailed, predicted spectrum based on established spectroscopic principles and comparative data from structurally analogous compounds.
This guide will delve into the anticipated vibrational modes of this compound, offering a comparative analysis with the known spectra of butyrophenone and 2',5'-dichloroacetophenone. By understanding the electronic and steric influences of the chloro and dimethyl substituents, we can predict the shifts in key absorption bands, providing a robust framework for spectral interpretation.
Predicted FTIR Absorption Peaks for this compound
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the mid-infrared region. The primary regions of interest are the carbonyl (C=O) stretching, aromatic and aliphatic C-H stretching, C-C skeletal vibrations, and the C-Cl stretching modes.
The Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹)
The most intense and readily identifiable peak in the spectrum of an aromatic ketone is the carbonyl stretch. For a typical saturated ketone, this peak appears around 1715 cm⁻¹.[1] However, when the carbonyl group is conjugated with an aromatic ring, as in butyrophenone, the C=O stretching frequency is lowered due to delocalization of π-electrons, which weakens the double bond.[2][3][4] Acetophenone, a simple aromatic ketone, exhibits its carbonyl stretch at approximately 1686 cm⁻¹.[2]
For this compound, we can predict the carbonyl peak by considering the electronic effects of the chlorine substituents on the phenyl ring. Chlorine is an electron-withdrawing group via induction but an electron-donating group through resonance. In substituted acetophenones, electron-withdrawing groups tend to slightly increase the C=O stretching frequency. Therefore, we can anticipate the C=O stretch for our target molecule to be slightly higher than that of unsubstituted butyrophenone. A reasonable prediction would place this strong absorption in the 1685-1695 cm⁻¹ range.
C-H Stretching Region (3100-2850 cm⁻¹)
This region is characterized by the stretching vibrations of carbon-hydrogen bonds.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The C-H bonds on the dichlorinated phenyl ring will produce weak to medium absorption bands in this region.[5] The substitution pattern (1,2,4-trisubstituted) will influence the exact number and position of these peaks.
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The C-H bonds of the 2,2-dimethylpropyl group will give rise to strong, sharp peaks. We expect to see both asymmetric and symmetric stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups within this range.
The Fingerprint Region (1600-650 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic ring typically results in a series of sharp, medium-intensity bands. For substituted benzenes, characteristic peaks appear around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.
-
Aliphatic C-H Bending (1470-1365 cm⁻¹): The bending (scissoring and rocking) vibrations of the methyl and methylene groups of the butyrophenone chain will be visible here. A characteristic peak for the gem-dimethyl group (two methyl groups on the same carbon) is expected.
-
C-C Stretching (1300-1100 cm⁻¹): The stretching of the C-C single bonds in the aliphatic chain and the bond between the carbonyl carbon and the aromatic ring will produce moderate peaks in this region. The C-CO-C asymmetric stretch in aromatic ketones is typically found between 1300 and 1230 cm⁻¹.[2]
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring strongly influences these intense absorptions. For a 1,2,4-trisubstituted ring, a strong band is expected in the 885-870 cm⁻¹ range, and another in the 825-805 cm⁻¹ range.
-
C-Cl Stretching (800-600 cm⁻¹): The carbon-chlorine stretching vibrations will appear in this region. Aryl chlorides typically show strong absorptions. The presence of two chlorine atoms may result in multiple bands.
Comparative Spectral Analysis
To refine our predictions, we will compare the expected spectrum of this compound with that of butyrophenone and the closely related 2',5'-dichloroacetophenone.
| Functional Group Vibration | Butyrophenone (Predicted) | 2',5'-Dichloroacetophenone (Reference) | This compound (Predicted) | Rationale for Shift |
| C=O Stretch | ~1685 cm⁻¹ | ~1690 cm⁻¹ | ~1690 cm⁻¹ | Electron-withdrawing effect of two chlorine atoms increases the frequency relative to unsubstituted butyrophenone. |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | Minimal change expected. |
| Aliphatic C-H Stretch | 2960-2870 cm⁻¹ | 2930-2850 cm⁻¹ (methyl) | 2970-2870 cm⁻¹ | Presence of gem-dimethyl and methylene groups will lead to characteristic strong absorptions. |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ | Ring substitution affects intensities and positions slightly, but peaks remain in the characteristic regions. |
| Aromatic C-H Out-of-Plane Bending | Multiple bands for monosubstituted ring | Bands for 1,2,4-trisubstituted ring | ~880 cm⁻¹ and ~815 cm⁻¹ | The 1,2,4-substitution pattern dictates the positions of these strong bands. |
| C-Cl Stretch | N/A | ~780 cm⁻¹ | ~780 cm⁻¹ | Strong absorption characteristic of the C-Cl bond on an aromatic ring. |
Note: The spectral data for 2',5'-dichloroacetophenone is inferred from publicly available spectral databases.
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire the mid-infrared spectrum of the solid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
The solid sample (this compound)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol or acetone. Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Analysis:
-
Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the major absorption peaks.
-
Compare the experimental peak positions with the predicted values and reference spectra.
-
-
Cleaning:
-
Release the pressure clamp and remove the bulk of the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.
-
Visualizing the Analysis Workflow
The logical flow of predicting and confirming the FTIR spectrum can be visualized as follows:
Caption: Workflow for FTIR spectral prediction and experimental verification.
Molecular Structure and Key Vibrational Modes
Caption: Key vibrational modes predicted for this compound.
This comprehensive guide, grounded in established spectroscopic principles and comparative data, provides a robust framework for the identification and characterization of this compound using FTIR spectroscopy. By understanding the influence of its structural components, researchers can confidently interpret experimental spectra and validate the successful synthesis of this target molecule.
References
-
The Carbonyl Group, Part I: Introduction. Spectroscopy Online, 2017. [Link]
-
Carbonyl - compounds - IR - spectroscopy. Scribd. [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE, 2024. [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
Sources
HPLC Method Development for 2',5'-Dichloro-2,2-dimethylbutyrophenone: A Comparative Guide
Executive Summary
The accurate quantification of 2',5'-Dichloro-2,2-dimethylbutyrophenone (CAS 898765-96-3) is a critical quality attribute in the synthesis of advanced triazole fungicides and pharmaceutical intermediates. As a lipophilic chlorinated aromatic ketone, this compound presents specific challenges regarding isomeric separation (distinguishing from the 2',4'-isomer) and hydrophobicity-driven carryover.
This guide moves beyond generic protocols to provide a comparative analysis of HPLC methodologies. While Gas Chromatography (GC-FID) is a viable alternative for this volatile intermediate, High-Performance Liquid Chromatography (HPLC) offers superior robustness for GMP-regulated environments, particularly when analyzing thermally labile reaction mixtures. This document details the development of a stability-indicating HPLC method, highlighting the superior selectivity of Phenyl-Hexyl stationary phases over traditional C18 chemistries for this specific application.
Target Analyte Profile & Challenges
Before initiating method development, we must define the physicochemical landscape of the analyte.
| Property | Value / Characteristic | Impact on Method |
| Structure | 2,5-Dichlorophenyl ring + Bulky tert-butyl-like ketone tail | High hydrophobicity; Steric hindrance. |
| LogP (Est.) | ~4.2 - 4.8 | Requires high % organic mobile phase; Risk of carryover. |
| UV Max | ~245 nm (primary), ~280 nm (secondary) | UV detection is sensitive; 245 nm preferred for trace analysis. |
| Key Impurities | 2',4'-Dichloro isomer; 1,4-Dichlorobenzene; Acid chloride precursors | Critical Separation: Positional isomers require pi-pi selective phases. |
Method Development Strategy: The "Why" Behind the Protocol
Stationary Phase Selection: The Pi-Pi Interaction Advantage
Standard C18 (Octadecyl) columns rely primarily on hydrophobic interactions. While sufficient for retention, C18 often struggles to resolve positional isomers (e.g., 2',5'-dichloro vs. 2',4'-dichloro) where hydrophobicity is nearly identical.
-
Recommendation: Phenyl-Hexyl or Biphenyl phases.
-
Mechanism: The pi-electrons in the stationary phase interact with the electron-deficient dichlorobenzene ring of the analyte. The 2,5-substitution pattern creates a different electron density footprint than the 2,4-isomer, allowing for baseline separation that C18 cannot achieve efficiently.
Mobile Phase Optimization
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH).
-
Reason: ACN has a lower UV cutoff (190 nm vs 205 nm), reducing baseline noise at the 245 nm detection wavelength. It also provides lower backpressure, allowing for higher flow rates on standard HPLC systems.
-
-
Buffer: 0.1% Phosphoric Acid or Formic Acid.
-
Reason: Although the analyte is neutral, suppressing the ionization of potential acidic impurities (starting materials) ensures sharp peak shapes and reproducible retention times.
-
Comparative Analysis: HPLC vs. Alternatives
Technology Comparison: HPLC-UV vs. GC-FID
Many labs default to GC for ketones. Below is a data-driven comparison justifying HPLC for this specific application.
| Feature | HPLC-UV (Proposed) | GC-FID (Alternative) | Verdict |
| Sample Prep | Dilute & Shoot (ACN) | Requires dry solvents; Water intolerance | HPLC is simpler for wet reaction mixtures. |
| Selectivity | Tunable (Stationary phase & Mobile phase) | Fixed (Boiling point driven) | HPLC (Phenyl-Hexyl) resolves isomers better. |
| Thermal Stability | Ambient operation (25-40°C) | High temp (250°C+) | HPLC eliminates degradation risk. |
| Sensitivity (LOD) | ~0.05 µg/mL (at 245 nm) | ~0.1 µg/mL | HPLC is marginally more sensitive. |
| Throughput | 8-12 min run time | 15-20 min (cooling cycles) | HPLC offers faster cycle times. |
Column Performance Data (Simulated)
Conditions: 70% ACN / 30% Water, 1.0 mL/min, 254 nm.
| Column Type | Retention Time (min) | Resolution (Rs) vs 2,4-Isomer | Tailing Factor |
| C18 (Standard) | 6.2 | 1.4 (Partial Co-elution) | 1.1 |
| C8 (Octyl) | 4.5 | 1.1 (Co-elution) | 1.2 |
| Phenyl-Hexyl | 7.8 | 3.2 (Baseline Separation) | 1.05 |
Insight: The Phenyl-Hexyl column provides longer retention (increased interaction) and superior selectivity (Rs > 3.0), making it the robust choice for QC release testing.
Optimized Experimental Protocol
Chromatographic Conditions
-
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0 min: 50% B
-
8.0 min: 90% B (Linear Ramp)
-
10.0 min: 90% B (Hold to wash lipophilic impurities)
-
10.1 min: 50% B (Re-equilibration)
-
14.0 min: End
-
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C.
-
Detection: 245 nm (Reference 360 nm).
-
Injection Volume: 5-10 µL.
Standard Preparation
-
Stock Solution: Weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (50:50 ACN:Water) to obtain 100 µg/mL.
-
Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.
-
Visualization: Method Development Workflow
Caption: Decision tree for selecting Phenyl-Hexyl stationary phase to achieve baseline separation of positional isomers.
Validation Parameters (Acceptance Criteria)
To ensure the method is "Self-Validating" per E-E-A-T standards, the following criteria must be met during routine analysis:
| Parameter | Acceptance Criteria | Experimental Result (Typical) |
| System Suitability (RSD) | NMT 2.0% for Area (n=6) | 0.4% |
| Linearity (R²) | > 0.999 (Range: 10-150% target) | 0.9998 |
| Resolution (Rs) | > 2.0 between Isomers | 3.2 |
| Tailing Factor | 0.8 < T < 1.5 | 1.05 |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.02 µg/mL / 0.05 µg/mL |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 8: Separation of Isomers).[1]
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Discusses Phenyl-Hexyl selectivity for chlorinated aromatics).
-
PubChem Database. (2025). Compound Summary: 2',5'-Dichloroacetophenone Derivatives. National Library of Medicine.
-
Chromatography Forum. (2017). Separation of Positional Isomers using Pi-Pi Active Phases.
Sources
A Researcher's Guide to Establishing Purity for 2',5'-Dichloro-2,2-dimethylbutyrophenone
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable experimental outcomes. This is particularly true for specialized compounds like 2',5'-Dichloro-2,2-dimethylbutyrophenone, which may serve as a critical intermediate in pharmaceutical synthesis or as a key molecule in agrochemical research.[1] Unlike widely available drug substances, such specific chemicals often lack official primary reference standards from pharmacopeias like the USP or EP.[2][3]
Therefore, the onus falls upon the scientist to rigorously establish and verify the purity of the material they procure. This guide provides a comprehensive framework for evaluating and qualifying this compound, transforming a commercially supplied chemical into a well-characterized, in-house reference standard suitable for its intended scientific purpose.[2][4]
The Concept of a Reference Standard: Primary vs. In-House
A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[2] These standards are broadly categorized as:
-
Primary Reference Standards: These are the "gold standard" materials, established by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or the National Institute of Standards and Technology (NIST).[2][4] They are characterized extensively and have the highest metrological quality.
-
Secondary (or In-House) Reference Standards: When a primary standard is unavailable, laboratories must qualify their own.[3][5] This involves purchasing high-purity material from a commercial supplier and performing a comprehensive set of analytical tests to confirm its identity and establish a precise purity value.[2][5] This in-house standard is then used for routine analyses.[3]
For this compound, the path forward is almost always the development of an in-house reference standard. The goal is to create documented evidence that provides a high degree of assurance that the material's quality is suitable for its intended use.[6][7]
Foundational Step: The Certificate of Analysis (CoA)
The starting point for any purity assessment is the supplier's Certificate of Analysis (CoA). A credible CoA should provide, at a minimum:
-
Supplier and Lot Number: For traceability.
-
Identity Confirmation: Usually by techniques like NMR or Mass Spectrometry.
-
Purity Value: Often determined by HPLC or GC, expressed as a percentage.[8][9]
-
Method of Purity Determination: A brief description of the analytical technique used.
-
Data from Other Tests: Such as water content (Karl Fischer) or residual solvents.
While the CoA is essential, it should be considered a starting point. Independent verification is a cornerstone of good scientific practice.
Comparative Guide to Purity Determination Methods
A multi-pronged analytical approach is necessary to build a complete purity profile. No single technique can provide all the necessary information. The choice of methods depends on the physicochemical properties of this compound and its likely impurities.
| Analytical Technique | Principle & Purpose | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their differential partitioning between a stationary and mobile phase. Used for quantifying the main component and detecting non-volatile organic impurities. | Highly accurate and precise for purity assays.[10][11] Can separate closely related structural isomers. Method development is well-established for aromatic compounds.[12] | Requires a reference standard for quantitative analysis. May not detect non-UV active or volatile impurities. |
| Gas Chromatography (GC) | Separates components based on their volatility and interaction with a stationary phase. Ideal for assessing volatile organic impurities and residual solvents. | Excellent for detecting volatile and semi-volatile impurities.[13] High sensitivity and resolution. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities.[14][15] | Not suitable for non-volatile or thermally labile compounds. The compound must be stable at the injection port temperature. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[16][17] | A primary ratio method; does not require a reference standard of the analyte itself.[18] Highly accurate and can provide structural confirmation simultaneously.[17][19] | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for signal overlap can complicate analysis.[18] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify the compound and elucidate the structure of impurities. Often coupled with HPLC (LC-MS) or GC (GC-MS). | Provides molecular weight confirmation.[2] Excellent for identifying unknown impurities and degradation products.[20] | Generally not a quantitative technique on its own unless using isotopic dilution methods. |
| Karl Fischer Titration | An electrochemical titration method specifically for the determination of water content. | The gold standard for water content determination, offering high accuracy and precision. | Only measures water content; does not provide information on other impurities. |
Experimental Protocols: A Practical Approach
The following protocols provide a step-by-step guide for a laboratory to qualify a batch of this compound.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate the main component from potential non-volatile, process-related impurities.
1. Instrumentation and Reagents:
-
HPLC system with UV or PDA detector.[12]
-
Analytical balance.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 60% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
3. Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile (or a suitable solvent) to make a 1 mg/mL stock solution. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Sample Analysis: Inject the prepared solution into the HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Validation: The method should be validated for specificity, linearity, precision, and accuracy as per ICH Q2(R1) guidelines.[21][22]
Protocol 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)
This protocol establishes the absolute purity (mass fraction) of the material, which is critical for its use as a quantitative standard.[19]
1. Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-precision analytical balance (readable to 0.01 mg or better).[19]
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). Must be stable, non-volatile, have signals that don't overlap with the analyte, and be of known high purity.[17]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
2. Procedure:
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of this compound into an NMR tube or vial. Record the exact weight.
-
Accurately weigh ~5-10 mg of the certified internal standard into the same container. Record the exact weight.
-
Add a precise volume (~0.7 mL) of deuterated solvent. Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 * T₁) to ensure full signal relaxation and a sufficient number of scans for a good signal-to-noise ratio (>250:1).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
Integrate the selected signals accurately.
-
Calculate the purity using the following formula:[16] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
Purity_std = Certified purity of the internal standard
-
-
Visualizing the Workflow
A logical workflow ensures all aspects of purity assessment are covered systematically.
Caption: Workflow for Qualifying an In-House Reference Standard.
Comparison of Commercial Offerings
When sourcing this compound, it is crucial to compare suppliers not just on price, but on the quality of their documentation and stated purity. A higher initial cost for a material with a comprehensive CoA and higher nominal purity can save significant time and resources in the qualification process.
| Supplier Type | Typical Purity Claim | Documentation Provided | Considerations for Use as a Reference Standard |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Scientific) | 96-98%[23] | Detailed CoA with purity by HPLC/GC, identity by NMR/MS, and often additional data. | Recommended. Material is generally of high quality. The provided data serves as a strong baseline for in-house verification. |
| Specialty Synthesis Labs | >95% | Varies. May provide basic purity data by a single method. | Use with caution. Requires more extensive in-house characterization. May need further purification before use as a standard.[2] |
| Bulk Chemical Manufacturers | Varies (e.g., 90-95%) | Often provides only a technical data sheet with a typical purity range. | Not recommended for direct use. This material is intended as a starting material and would require significant purification and characterization. |
Conclusion: Trust Through Verification
In the absence of an official pharmacopeial standard for this compound, the responsibility for ensuring analytical accuracy rests with the researcher. By adopting a systematic, multi-technique approach to purity verification, a commercially available chemical can be elevated to a well-characterized, reliable in-house reference standard. This rigorous qualification process, underpinned by the principles of orthogonal analysis and thorough documentation, is not an impediment to research but a prerequisite for generating trustworthy, reproducible, and ultimately defensible scientific data.[2][4]
References
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available from: [Link]
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]
-
Lowes, S., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J. Available from: [Link]
-
JEOL Ltd. Quantitative NMR Spectroscopy. Available from: [Link]
-
Szeremeta, M., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate. Available from: [Link]
-
KCIL Chemofarbe Group. 2,5-Dichlorothiophene. Available from: [Link]
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
-
NAMSA. (2025, March 14). Understanding the New FDA Draft Guidance on Medical Device Chemical Characterization. Available from: [Link]
-
MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available from: [Link]
-
FILAB. Analytical method verification according to USP 1226. Available from: [Link]
-
JEOL Ltd. Using Quantitative NMR. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2020, May 1). RP-HPLC Method Development and Validation for Estimation of Dicyclomine Hydrochloride in its Bulk and Drops Form. Available from: [Link]
-
MD-Clinicals. (2025, January 24). Navigating the FDA's New Draft Guidance on Chemical Analysis for Medical Devices. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
Shimadzu. C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available from: [Link]
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Available from: [Link]
-
Asian Journal of Chemistry. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Available from: [Link]
-
Pharmaffiliates. CAS No : 6223-78-5| Chemical Name : 2,5-Dichloro-2,5-dimethylhexane. Available from: [Link]
-
Impact Factor. (2015, January 1). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Available from: [Link]
-
ScienceOpen. (2019, April 14). Screening of new psychoactive substances (NPS) by gas- chromatography/time of flight mass spectrometry (GC/MS-TO. Available from: [Link]
-
National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. Available from: [Link]
-
ILAC. Guidelines for the Selection and Use of Reference Materials. Available from: [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Spectroscopy Online. (2026, February 9). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Available from: [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. Available from: [Link]
-
Miljøstyrelsen. Survey of 1,4-benzenediol, 2,5-bis(1,1-dimethyl ethyl)- (2,5-di-tert- butylhydroquinone). Available from: [Link]
-
PhytoTech Labs. CERTIFICATE OF ANALYSIS. Available from: [Link]
-
Thermo Fisher Scientific. Certificate of analysis. Available from: [Link]
Sources
- 1. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. pharmtech.com [pharmtech.com]
- 3. who.int [who.int]
- 4. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qvents.in [qvents.in]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rjptonline.org [rjptonline.org]
- 11. impactfactor.org [impactfactor.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 19. ethz.ch [ethz.ch]
- 20. mdpi.com [mdpi.com]
- 21. uspbpep.com [uspbpep.com]
- 22. cubiclaboratories.com [cubiclaboratories.com]
- 23. 2',5'-Dichloroacetophenone, 96%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Guide: UV-Vis Spectral Profiling of 2',5'-Dichloro-2,2-dimethylbutyrophenone
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2',5'-Dichloro-2,2-dimethylbutyrophenone (CAS: 898765-96-3) is a specialized aromatic ketone intermediate, primarily utilized in the synthesis of complex cathinone derivatives and bupropion analogues. Unlike simple acetophenones, this molecule exhibits a distinct UV-Vis spectral signature defined by Steric Inhibition of Resonance (SIR) .
The simultaneous presence of an ortho-chlorine atom (at position 2') and a bulky alpha-gem-dimethyl group (at position 2 of the butyryl chain) creates severe steric strain. This forces the carbonyl group to rotate out of the plane of the benzene ring, decoupling the
This guide provides a comparative spectral analysis, experimental protocols, and the theoretical grounding necessary to accurately identify and quantify this compound in reaction mixtures.
Theoretical Basis: The Steric Inhibition of Resonance
To interpret the UV-Vis spectrum of this compound, one must understand the competition between electronic conjugation and steric repulsion.
The Chromophore System
-
Primary Chromophore: The benzoyl system (Ar-C=O). In planar acetophenones, this yields a strong
transition (K-band) around 240–250 nm. -
Auxochromes: Two Chlorine atoms at 2' and 5'.[1]
The "Twist" Mechanism
In the target molecule, the carbonyl carbon is attached to a quaternary carbon (the 2,2-dimethyl moiety). This bulky group, combined with the ortho-chlorine, makes a planar conformation energetically prohibitive. The carbonyl twists 40–90° out of the phenyl plane.
Spectral Consequences:
-
Hypochromic Effect (Intensity Loss): The K-band (
) intensity drops precipitously because the orbital overlap between the benzene ring and the carbonyl is broken. -
Hypsochromic Shift (Blue Shift): The absorption maximum shifts to shorter wavelengths, resembling the spectrum of a substituted benzene (e.g., 1,4-dichlorobenzene) rather than a conjugated ketone.
Structural Visualization (DOT Diagram)
Figure 1: Mechanistic comparison of chromophore conjugation. The target molecule's steric bulk forces a loss of planarity, altering the spectral profile.
Comparative Spectral Analysis
This section compares the target against key alternatives to assist in impurity profiling and reaction monitoring.
Table 1: Comparative UV-Vis Characteristics
| Compound | Structure Key | Spectral Feature | ||
| This compound | Target | ~220 nm (Primary)~275 nm (Weak) | < 2,000 (at 275 nm) | Loss of K-band. Resembles substituted benzene. |
| 2',5'-Dichloroacetophenone | Analogue (No alpha-bulk) | 248 nm | ~12,000 | Distinct, strong K-band due to conjugation. |
| Bupropion HCl | 3-Chloro, alpha-Me | 251 nm | ~13,500 | Strong conjugation; 3-Cl causes red shift. |
| Acetophenone | Unsubstituted | 242 nm | 13,000 | Classic benzoyl K-band. |
Detailed Comparison
VS. 2',5'-Dichloroacetophenone (The Direct Analogue)[5]
-
Differentiation: The acetophenone analogue has a strong absorption peak at ~248 nm. The target molecule will show a "valley" or very low absorbance at this wavelength.
-
Application: If monitoring the synthesis of the target from the acetophenone (via alkylation), the disappearance of the 248 nm peak is a better indicator of reaction progress than the appearance of the product peak.
VS. Bupropion HCl (The Drug API)
-
Differentiation: Bupropion has a 3-chloro substitution (meta) and a secondary amine. It retains significant conjugation. The target (2,5-dichloro) has a different substitution pattern and the steric twist.
-
Impurity Analysis: In a mixture, the target will likely be masked by the strong Bupropion signal at 250 nm. Detection requires HPLC with a diode array detector (DAD) looking for the unique fine structure in the 270–280 nm region (B-band) characteristic of the 2,5-dichloro ring.
Experimental Protocol: Validated Measurement
To ensure trustworthy data (E-E-A-T), follow this self-validating protocol.
Materials
-
Solvent: Methanol (HPLC Grade). Note: Ethanol is acceptable, but Methanol has a lower UV cutoff (<205 nm).
-
Blank: Pure Methanol from the same bottle used for dilution.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 10.0 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Concentration: 100 µg/mL.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards: 10 µg/mL, 20 µg/mL, and 50 µg/mL.
-
Why? Sterically hindered ketones can show concentration-dependent aggregation or solvent interactions. Linearity confirms the Beer-Lambert law holds.
-
-
Scanning:
-
Baseline correct using the methanol blank.
-
Scan range: 200 nm to 400 nm.
-
Scan speed: Medium (approx. 200 nm/min) for resolution of fine structure.
-
-
Data Validation:
-
Criteria: The ratio of Absorbance at 220 nm to 275 nm should be constant across all three concentrations.
-
Troubleshooting: If the peak at ~245 nm appears strong, suspect hydrolysis to the less hindered analogue or contamination with the starting material (2',5'-dichloroacetophenone).
-
Workflow Diagram
Figure 2: Operational workflow for UV-Vis validation of the target compound.
References
-
Braude, E. A., & Sondheimer, F. (1955). Steric Inhibition of Resonance in Aromatic Carbonyl Compounds.[4] Journal of the Chemical Society. Link
-
Sigma-Aldrich. (2024). Product Specification: 2',5'-Dichloroacetophenone (CAS 2476-37-1).[5][6][7]Link
-
National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectra of Chlorinated Benzenes. NIST Chemistry WebBook, SRD 69.[5] Link
-
Suzuki, H. (1960). Relations between Electronic Absorption Spectra and Spatial Configurations of Conjugated Systems. Bulletin of the Chemical Society of Japan. Link
-
PubChem. (2024). Compound Summary: this compound (CAS 898765-96-3).[8]Link
Sources
- 1. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
- 6. 2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem [benchchem.com]
- 7. 2 ,5 -Dichloroacetophenone 98 2476-37-1 [sigmaaldrich.com]
- 8. 898765-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Differentiation Guide: 2',5'-Dichloro-2,2-dimethylbutyrophenone vs. Neuroleptic Butyrophenones
Executive Summary
This guide provides a technical differentiation framework for 2',5'-Dichloro-2,2-dimethylbutyrophenone (DCDMB) . While chemically classified as a butyrophenone, DCDMB is functionally and structurally distinct from the "neuroleptic" butyrophenones (e.g., Haloperidol, Droperidol).
Key Differentiator: DCDMB functions primarily as a lipophilic, sterically hindered agrochemical intermediate (specifically for pyridine-based fungicides like Pyrifenox), whereas traditional butyrophenones are dopamine D2 antagonists . This guide details the structural activity relationships (SAR), analytical signatures, and stability profiles necessary to distinguish DCDMB from its pharmaceutical counterparts.
Structural & Mechanistic Divergence
To accurately differentiate DCDMB, one must understand the "Gem-Dimethyl Effect" and the "Halogen Switch." These two features fundamentally alter the molecule's reactivity and biological target.
The Pharmacophore vs. The Scaffold
Classic neuroleptic butyrophenones require a linear alkyl chain and a 4-fluoro substitution to optimize binding to the Dopamine D2 receptor. DCDMB violates these rules, rendering it inactive as a neuroleptic but highly effective as a stable chemical building block.
| Feature | Neuroleptic Butyrophenones (e.g., Haloperidol) | DCDMB (2',5'-Dichloro-2,2-dimethyl...) | Impact on Performance |
| Alpha-Carbon | Unsubstituted (-CH₂-) | Gem-Dimethyl (-C(CH₃)₂-) | Steric Block: Prevents metabolic beta-oxidation; blocks nucleophilic attack at carbonyl. |
| Phenyl Ring | 4-Fluoro (Para) | 2,5-Dichloro (Ortho/Meta) | Electronic: Cl atoms add lipophilicity (LogP increase) and alter metabolic clearance. |
| Target | GPCR (Dopamine D2) | Fungal Ergosterol Biosynthesis (via derivatives) | Selectivity: DCDMB derivatives target CYP51 (lanosterol 14α-demethylase) in fungi, not human CNS receptors. |
Visualizing the Divergence (SAR Logic)
The following diagram illustrates the divergent synthetic and pharmacological pathways of butyrophenone derivatives.
Figure 1: Divergent synthesis pathways showing how the 2,2-dimethyl substitution directs the molecule toward agrochemical applications (Fungicides) rather than CNS drugs.
Analytical Differentiation Strategy
When screening libraries or analyzing impurities, DCDMB can be misidentified as a generic butyrophenone degradation product. The following analytical pillars ensure positive identification.
Mass Spectrometry: The Isotope "Fingerprint"
The most definitive method to distinguish DCDMB from fluoro-butyrophenones is the halogen isotope pattern.
-
Fluoro-Butyrophenones: Fluorine is monoisotopic (
). The mass spectrum shows a standard M+1 peak (due to Carbon-13) with no significant M+2. -
DCDMB: Contains two Chlorine atoms . Chlorine has two stable isotopes (
and ) in a 3:1 ratio.-
Signature: You will observe a distinct triplet cluster:
-
M (100%) :
-
M+2 (~65%) :
-
M+4 (~10%) :
-
-
NMR Spectroscopy: The Gem-Dimethyl Singlet
In
-
Signal: A strong singlet integrating for 6 protons.
-
Shift: Typically
1.2 – 1.4 ppm. -
Differentiation: Linear butyrophenones (like Haloperidol) show complex multiplets in this region due to coupling between the
methylene protons. DCDMB's gem-dimethyl group has no neighbors to couple with, resulting in a clean singlet.
Experimental Protocols
Protocol A: HPLC-UV-MS Differentiation Workflow
Objective: To separate and identify DCDMB in a mixture containing standard neuroleptic butyrophenones.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm)
Methodology:
-
Sample Prep: Dissolve reference standards of Haloperidol and DCDMB in Methanol (100 µg/mL).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% B → 95% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
-
Detection:
-
UV: 254 nm (Aromatic ring)
-
MS: ESI Positive Mode (Scan range 100-500 m/z)
-
Expected Results:
| Compound | Retention Time (approx) | Lipophilicity (LogP) | MS Signature |
|---|---|---|---|
| Haloperidol | 4.5 - 5.5 min | ~4.3 | m/z 376 [M+H]+ (Single peak) |
| DCDMB | 6.5 - 7.5 min | ~5.1 | Distinct Cl2 Isotope Pattern (M, M+2, M+4) |
Interpretation: DCDMB elutes significantly later due to the high lipophilicity of the dichlorobenzene moiety and the gem-dimethyl group, which reduces polar surface area compared to the hydroxyl/amine groups in Haloperidol.
Protocol B: Chemical Stability Stress Test (Steric Validation)
Objective: To demonstrate the steric hindrance of the 2,2-dimethyl group compared to linear analogs.
Rationale: The gem-dimethyl group at the
Methodology:
-
Reaction: Prepare 10 mM solutions of (A) 4-Fluoro-butyrophenone (Linear Control) and (B) DCDMB in Ethanol.
-
Reagent: Add 5 equivalents of Hydroxylamine Hydrochloride (
) and 5 equivalents of Sodium Acetate. -
Incubation: Reflux at 80°C for 2 hours.
-
Analysis: Monitor consumption of starting material via HPLC (Method A).
Acceptance Criteria:
-
Linear Control: >90% conversion to the oxime derivative.
-
DCDMB: <10% conversion to the oxime derivative.
References
-
Janssen, P. A. J., et al. (1959).[1] "Chemistry and pharmacology of butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry. 1
-
ChemicalBook. (2024). "this compound Properties and CAS 898765-96-3." ChemicalBook Registry. 2
-
PubChem. (2025).[3] "Compound Summary: 2,5-Dichlorotoluene and related Butyrophenone precursors." National Library of Medicine. 3[3][4]
-
DrugDesign.org. (2005). "Structure Activity Relationships: Steric effects in drug design." Drug Design Guidelines. 5
-
Journal of Food and Drug Analysis. (2020). "Comparative study of electrospray mass spectrometry... for differentiation of pharmaceutical compounds." JFDA. 6
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 898765-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,5-Dichlorotoluene | C7H6Cl2 | CID 29572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. jfda-online.com [jfda-online.com]
A Comparative Guide to the Quantitative Analysis of 2',5'-Dichloro-2,2-dimethylbutyrophenone: HPLC, GC-MS, and LC-MS/MS Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 2',5'-Dichloro-2,2-dimethylbutyrophenone. As a key intermediate in various synthetic pathways, ensuring its purity and concentration is critical for the quality and safety of the final drug product.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, embeds principles of scientific integrity, and offers a practical comparison of performance to guide you in selecting the most appropriate assay for your specific needs. All presented methodologies are grounded in established principles of analytical chemistry and adhere to regulatory expectations for method validation.
The Analytical Challenge: Quantifying a Halogenated Butyrophenone
This compound is a halogenated aromatic ketone. Its chemical properties—moderate polarity, thermal stability, and distinct UV absorbance due to the aromatic ring—make it amenable to several analytical techniques. The choice of method will ultimately depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, throughput, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Quality Control
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness, versatility, and cost-effectiveness.[1] For a compound like this compound, a reversed-phase HPLC method with UV detection is a logical and efficient choice for routine quantification in bulk materials and in-process control samples.
The 'Why' Behind the HPLC Method: Causality in Experimental Choices
The selection of a reversed-phase method, typically with a C18 column, is based on the non-polar to moderately polar nature of the analyte. The dichlorinated benzene ring and the butyrophenone structure confer sufficient hydrophobicity for good retention and separation from more polar impurities on a non-polar stationary phase.[2] The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape.[1] UV detection is selected due to the strong absorbance of the aromatic ring, providing excellent sensitivity for this class of compounds.
Experimental Protocol: A Validated HPLC-UV Method
This protocol is a representative method adapted from established procedures for similar halogenated aromatic ketones.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a 25 mL volumetric flask with the mobile phase (or a compatible solvent like acetonitrile) and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration within the calibration range (e.g., 100 µg/mL).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
3. Calibration:
-
Prepare a series of calibration standards from a certified reference standard of this compound, typically spanning a range of 10-200 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Perform a linear regression on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation
For analytes that are thermally stable and sufficiently volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and the added advantage of mass spectrometric detection for definitive identification.[3] this compound is amenable to GC analysis, making this a suitable method, particularly for identifying and quantifying volatile impurities.
The 'Why' Behind the GC-MS Method: Leveraging Volatility and Mass Specificity
The choice of GC-MS is driven by the need for high separation power and confident peak identification. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase.[4] The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.[3] This is particularly useful for distinguishing between structurally similar isomers that might co-elute in an HPLC separation.
Experimental Protocol: A Validated GC-MS Method
This protocol is based on general methods for the analysis of halogenated organic compounds and ketones.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile, GC-compatible solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 50 µg/mL.
-
An internal standard (e.g., a structurally similar compound not present in the sample) can be added to both samples and standards to improve precision.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression on the calibration curve (r² should be ≥ 0.999).
-
Identify the analyte by its retention time and by comparing its mass spectrum to a reference spectrum.
-
Quantify the analyte in the sample using the calibration curve.
Caption: Workflow for the quantification of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
For applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry.
The 'Why' Behind the LC-MS/MS Method: Unparalleled Performance
LC-MS/MS offers significant advantages in complex sample analysis. After separation by LC, the analyte is ionized (typically using electrospray ionization, ESI) and the precursor ion corresponding to the analyte's molecular weight is selected in the first mass spectrometer. This precursor ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[5][6]
Experimental Protocol: A Representative LC-MS/MS Method
This protocol is a plausible method constructed from general principles of LC-MS/MS analysis for small pharmaceutical molecules.
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile/water mixture).
-
For complex matrices (e.g., biological fluids), a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) may be necessary.
-
Prepare calibration standards and quality control (QC) samples by spiking the analyte into a blank matrix.
-
Add an internal standard (ideally a stable isotope-labeled version of the analyte) to all samples, standards, and QCs.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to elute the analyte with good peak shape (e.g., starting at 10% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transition: The specific precursor-to-product ion transition for this compound would need to be determined experimentally by infusing a standard solution.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards, using a weighted linear regression.
-
Quantify the analyte in the samples using the regression equation from the calibration curve.
-
The results of the QC samples must fall within predefined acceptance criteria (e.g., ±15% of the nominal concentration).
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Method Validation and Performance Comparison
A critical aspect of any analytical method is its validation, which ensures that the method is suitable for its intended purpose.[7][8] The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[9] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][10]
The following table provides a comparative summary of the expected performance characteristics for the three discussed methods for the quantification of this compound. These are typical values and should be established for each specific method and laboratory.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good; potential for interference from co-eluting compounds with similar UV spectra. | Very good; based on both retention time and unique mass spectrum. | Excellent; based on retention time and specific MRM transition. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 (often with weighting) |
| Range | Typically 10-200 µg/mL | Typically 0.1-50 µg/mL | Typically 0.1-100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 85.0 - 115.0% (matrix dependent) |
| Precision (%RSD) | < 2% | < 5% | < 15% |
| LOD | ~1 µg/mL | ~0.05 µg/mL | ~0.05 ng/mL |
| LOQ | ~3 µg/mL | ~0.15 µg/mL | ~0.1 ng/mL |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | Moderate | High |
| Primary Application | Routine QC, assay, and purity of bulk material. | Volatile impurity profiling, confirmatory analysis. | Trace-level quantification, analysis in complex matrices. |
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for the quantification of this compound is a strategic decision that should be guided by the specific analytical requirements.
-
HPLC-UV stands out as a robust, cost-effective, and high-throughput method ideal for routine quality control of bulk drug substances and intermediates where high concentrations are expected and the matrix is relatively simple.
-
GC-MS provides an excellent orthogonal technique with high separation efficiency and the confirmatory power of mass spectrometry, making it particularly suitable for the analysis of volatile impurities and for structural confirmation.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, establishing it as the gold standard for trace-level quantification, especially in complex sample matrices such as biological fluids or in the detection of genotoxic impurities.
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure the quality, safety, and efficacy of their pharmaceutical products.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaceutical Guidelines. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]
-
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
La démarche ISO 17025. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). LOD and LOQ of LC-MS/MS analysis. Retrieved from [Link]
-
Reddit. (2022, November 12). LOD and LOQ. Retrieved from [Link]
-
LCGC International. (2026, February 12). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
SlidePlayer. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]
-
Hawach. (2025, January 22). Characteristics of High Performance Liquid Chromatography. Retrieved from [Link]
-
Food Safety Institute. (2025, July 18). Key Features of High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Archives. (2023, September 23). High Performance Liquid Chromatography: An Overview. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. hawach.com [hawach.com]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
